ELP-004
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15533-81-0 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ELP-004
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELP-004 is a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, demonstrating significant potential in the modulation of inflammatory osteoclastogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets and its impact on key signaling pathways involved in bone resorption. Experimental data, detailed protocols, and visual representations of the underlying biological processes are presented to facilitate a thorough understanding for researchers and drug development professionals.
Introduction
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In inflammatory conditions such as rheumatoid arthritis, this balance is disrupted, leading to excessive osteoclast activity and subsequent bone erosion. This compound has emerged as a promising therapeutic candidate that selectively targets inflammatory osteoclastogenesis. It is a derivative of 3,4-dichloropropionanilide (DCPA), an Orai calcium channel antagonist, but has been chemically modified to reduce toxicity.[1] this compound preferentially inhibits osteoclast differentiation and function induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNFα) and Leukotriene B4 (LTB4), while having minimal effects on physiological osteoclastogenesis driven by Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] This selective action suggests a favorable therapeutic window for treating inflammatory bone loss without disrupting normal bone remodeling.
Core Mechanism of Action: TRPC Channel Inhibition
The primary mechanism of action of this compound is the inhibition of TRPC channels, a family of non-selective cation channels that play a crucial role in calcium signaling.[2][4]
Molecular Target and Potency
This compound is a potent inhibitor of TRPC channels, with a particularly high affinity for TRPC4 and TRPC5. While it was developed from an Orai channel antagonist, this compound exhibits significantly greater potency against TRPC channels. Notably, at a concentration of 100 nM, this compound effectively inhibits TRPC channels without significantly affecting Orai channel activity.
Downstream Effects on Calcium Signaling and NFATc1 Translocation
The differentiation of osteoclasts is a calcium-dependent process. Pro-inflammatory cytokines like TNFα and LTB4 trigger a sustained increase in intracellular calcium concentration ([Ca2+]i) in osteoclast precursors. This calcium influx is mediated, in part, by TRPC channels. The elevated [Ca2+]i activates the calmodulin-dependent phosphatase, calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). Dephosphorylated NFATc1 translocates to the nucleus, where it acts as a master transcription factor for osteoclast-specific genes, driving differentiation and maturation.
This compound, by blocking TRPC channels, effectively attenuates the TNFα- and LTB4-induced calcium influx in osteoclast precursors. This reduction in intracellular calcium prevents the activation of the calcineurin-NFATc1 signaling cascade, leading to the inhibition of NFATc1 nuclear translocation. Consequently, the expression of key osteoclastogenic genes is suppressed, and the differentiation of mature, bone-resorbing osteoclasts is inhibited.
Data Presentation
Table 1: Inhibitory Potency of this compound on TRPC Channels
| Channel | IC50 (nM) | Assay Conditions | Reference |
| TRPC4 | 172.4 | Carbachol-induced Sr2+ entry in HEK293 cells | |
| TRPC5 | 11.5 | Carbachol-induced Sr2+ entry in HEK293 cells |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Cmax | 211 ng/mL | Oral (p.o.) | 10 mg/kg | |
| Tmax | ~15 min | Oral (p.o.) | 10 mg/kg | |
| Bioavailability (F) | 13% | Oral (p.o.) | 10 mg/kg | |
| Cmax | 461 ng/mL | Subcutaneous (s.c.) | 2 mg/kg | |
| Tmax | 15 min | Subcutaneous (s.c.) | 2 mg/kg | |
| Bioavailability (F) | 83% | Subcutaneous (s.c.) | 2 mg/kg | |
| Alpha elimination t1/2 | 0.19 h | Intravenous (i.v.) | 2 mg/kg | |
| Beta elimination t1/2 | 0.49 h | Intravenous (i.v.) | 2 mg/kg | |
| Systemic Clearance | 85.5 mL/min/kg | Intravenous (i.v.) | 2 mg/kg | |
| Volume of distribution (Vss) | 2.48 L/kg | Intravenous (i.v.) | 2 mg/kg |
Experimental Protocols
TNFα-Induced Osteoclast Differentiation from Bone Marrow-Derived Macrophages (BMMs)
This protocol describes the in vitro generation of osteoclasts from murine bone marrow precursors under the influence of TNFα.
Materials:
-
Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
TNFα (Tumor Necrosis Factor-alpha)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand) - for control experiments
-
Ficoll-Paque PLUS
-
Sterile PBS
-
70% Ethanol
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice according to approved institutional guidelines.
-
Dissect tibiae and femurs and clean them from surrounding tissue in a sterile environment.
-
Cut the ends of the bones and flush the marrow with complete α-MEM using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently pipetting up and down.
-
Layer the cell suspension onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature with no brake.
-
Carefully collect the mononuclear cell layer at the interface.
-
Wash the cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
-
Generation of Bone Marrow-Derived Macrophages (BMMs):
-
Resuspend the mononuclear cells in complete α-MEM containing 30 ng/mL M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, collect the non-adherent cells and re-plate them in new petri dishes with complete α-MEM containing 30 ng/mL M-CSF.
-
Culture for an additional 3-4 days. The adherent cells are now considered BMMs.
-
-
Osteoclast Differentiation:
-
Detach the BMMs using a cell scraper.
-
Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well in complete α-MEM.
-
To induce inflammatory osteoclastogenesis, culture the cells in complete α-MEM containing 30 ng/mL M-CSF and 20 ng/mL TNFα.
-
For control experiments (physiological osteoclastogenesis), culture cells in complete α-MEM with 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Culture the cells for 4-6 days, replacing the medium every 2 days.
-
Mature, multinucleated osteoclasts can be identified by TRAP staining.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts and is a hallmark of their phenotype.
Materials:
-
TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or individual reagents:
-
Fixative solution (e.g., 10% formalin in PBS)
-
Acetate buffer (0.1 M, pH 5.0)
-
Naphthol AS-BI phosphate
-
Fast Garnet GBC base solution
-
Tartrate solution (0.5 M)
-
-
Deionized water
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 100 µL of fixative solution to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
-
Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions. Typically, this involves mixing the acetate buffer, naphthol AS-BI phosphate, fast garnet GBC solution, and tartrate solution.
-
Add 100 µL of the TRAP staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Monitor the color development under a microscope. Osteoclasts will stain a deep red/purple color.
-
-
Imaging:
-
Aspirate the staining solution and wash the wells with deionized water.
-
Add PBS to the wells to prevent drying.
-
Image the cells using a light microscope. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Mineral Resorption (Pit) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a mineralized substrate.
Materials:
-
Osteo Assay Surface Plates (e.g., Corning®) or bone/dentine slices
-
1 M NH4OH
-
5% Silver Nitrate solution
-
Deionized water
Procedure:
-
Cell Culture:
-
Seed and differentiate BMMs into osteoclasts directly on the Osteo Assay Surface Plates or bone/dentine slices as described in Protocol 4.1.
-
-
Cell Removal:
-
After the desired culture period (e.g., 7-10 days), aspirate the culture medium.
-
Add 100 µL of 1 M NH4OH to each well and incubate for 20-30 minutes at room temperature to lyse the cells.
-
Gently wash the wells three times with deionized water to remove all cellular debris.
-
-
Visualization of Resorption Pits:
-
Add 100 µL of 5% silver nitrate solution to each well.
-
Expose the plate to a UV light source for 20-30 minutes. The unresorbed mineralized matrix will stain dark brown/black, while the resorbed areas (pits) will appear as clear zones.
-
-
Quantification:
-
Image the wells using a light microscope.
-
The resorbed area can be quantified using image analysis software (e.g., ImageJ) by measuring the total area of the clear zones.
-
Signaling Pathways and Experimental Workflows
TNFα and LTB4 Signaling in Osteoclastogenesis and the Point of this compound Intervention
// Edges TNFa -> TNFR [arrowhead=vee]; LTB4 -> BLT [arrowhead=vee]; TNFR -> PLC [arrowhead=vee]; BLT -> PLC [arrowhead=vee]; PLC -> TRPC [arrowhead=tee, style=dashed, label=" activates"]; TRPC -> Ca_influx [arrowhead=vee, label=" facilitates"]; Ca_influx -> Calcineurin [arrowhead=vee]; Calcineurin -> NFATc1_P [arrowhead=tee, label=" dephosphorylates"]; NFATc1_P -> NFATc1 [arrowhead=vee]; NFATc1 -> Gene_expression [arrowhead=vee, label=" translocates to nucleus"]; Gene_expression -> Differentiation [arrowhead=vee];
ELP004 -> TRPC [arrowhead=tee, color="#EA4335", penwidth=2, label=" inhibits"]; } dot Caption: this compound inhibits TNFα- and LTB4-induced osteoclastogenesis.
Experimental Workflow for Assessing this compound Efficacy
// Edges BMM_isolation -> BMM_culture; BMM_culture -> Osteoclast_diff; Osteoclast_diff -> TRAP_staining; Osteoclast_diff -> Resorption_assay; TRAP_staining -> Quant_TRAP; Resorption_assay -> Quant_resorption; } dot Caption: Workflow for evaluating this compound's effect on osteoclastogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A distinctive role of the leukotriene B4 receptor BLT1 in osteoclastic activity during bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
ELP-004: A TRPC Channel Inhibitor for Modulating Bone Cell Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bone homeostasis is a dynamic process maintained by the balanced activity of bone-resorbing osteoclasts and bone-forming osteoblasts. Disruption of this balance, particularly under inflammatory conditions, can lead to significant bone loss. Transient Receptor Potential Canonical (TRPC) channels, a family of non-selective cation channels, have emerged as critical regulators of calcium signaling in bone cells. The small molecule ELP-004 has been identified as a potent and preferential inhibitor of TRPC channels, demonstrating significant therapeutic potential in the context of inflammatory bone erosion. This guide provides a comprehensive overview of this compound, its mechanism of action, its effects on bone cells, and the experimental protocols used to characterize its activity.
Introduction to this compound and TRPC Channels in Bone
This compound is a small-molecule inhibitor that shows preferential activity against TRPC channels.[1][2][3] Structurally, it is a methylated 3,4-dichloropropionanilide analog.

Figure 1: Chemical Structure of this compound.
TRPC channels are a family of seven members (TRPC1-7) that act as cellular sensors and are involved in a myriad of physiological processes.[1][2] In bone, various TRPC channels are expressed in both osteoclasts and osteoblasts and play a role in regulating intracellular calcium levels, which in turn affects cell differentiation and function.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting TRPC channels, thereby blocking the influx of cations, including Ca2+, into the cell. This disruption of calcium signaling is particularly relevant in pathological conditions where TRPC channel activity is heightened.
In Vitro Inhibitory Activity
This compound has been shown to inhibit various TRPC channels with differing potencies. The half-maximal inhibitory concentrations (IC50) have been determined in cellular assays, highlighting its preference for certain TRPC subtypes.
| TRPC Subtype | Activation Method | IC50 Value | Reference |
| TRPC3 | OAG-induced Ca2+ entry | ~1-2 µM | |
| TRPC4 | Cch-induced Sr2+ entry | 172.4 nM | |
| TRPC5 | Cch-induced Sr2+ entry | 11.5 nM | |
| TRPC6 | OAG-induced Ca2+ entry | ~1-2 µM | |
| TRPC7 | OAG-induced Ca2+ entry | ~1-2 µM |
OAG: 1-Oleoyl-2-acetyl-sn-glycerol, a direct activator of some TRPC channels. Cch: Carbachol, a receptor agonist that indirectly activates TRPC channels.
Effects of this compound on Bone Cells
The primary focus of this compound research has been on its impact on osteoclasts, particularly in the context of inflammatory arthritis.
Osteoclasts: Inhibition of Inflammatory Osteoclastogenesis
Under inflammatory conditions, cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Leukotriene B4 (LTB4) drive excessive osteoclast formation and activity, leading to bone erosion. This compound has demonstrated a potent ability to interfere with this pathological process.
-
Selective Inhibition: this compound potently inhibits osteoclast maturation induced by TNF-α or LTB4.
-
Minimal Effect on Physiological Osteoclastogenesis: The compound has a minimal effect on osteoclast maturation driven by the physiological RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway. This selectivity is highly desirable as it suggests that this compound may not interfere with normal bone remodeling.
-
TRPC4's Role: The expression of TRPC4 is upregulated during murine osteoclast differentiation, suggesting it is a key player in this process.
The signaling pathway through which TNF-α promotes osteoclastogenesis involves the activation of downstream pathways that are sensitive to intracellular calcium levels. By inhibiting TRPC-mediated calcium entry, this compound disrupts this cascade.
Diagram 1: Signaling pathway of this compound in inhibiting TNF-α-induced osteoclastogenesis.
Osteoblasts: Potential for Modulating Bone Formation
While the effects of this compound on osteoblasts have not been specifically reported, studies on general TRPC channel expression and inhibition in these cells provide important insights.
-
TRPC Expression: Human osteoblast-like cells express TRPC1, TRPC3, TRPC4, and TRPC6.
-
Role in Proliferation: TRPC1 has been shown to be involved in capacitative calcium entry and the stimulation of osteoblast proliferation.
-
Inhibition of Proliferation: A general TRPC inhibitor, SKF96365, has been demonstrated to reduce the proliferation of osteoblast-like cells in a dose-dependent manner.
Given that this compound is a potent TRPC inhibitor, it is plausible that it could also modulate osteoblast function, potentially by affecting their proliferation. Further research is required to elucidate the specific effects of this compound on osteoblast differentiation and mineralization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on bone cells.
In Vitro Osteoclast Differentiation Assay
This protocol is used to assess the impact of this compound on the formation of mature osteoclasts from precursor cells.
-
Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
Precursor Culture: Culture the bone marrow cells in α-MEM supplemented with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Differentiation: Plate the BMMs in multi-well plates and induce differentiation with M-CSF and either:
-
Physiological: RANKL
-
Inflammatory: A low dose of RANKL in combination with TNF-α or LTB4.
-
-
Treatment: Add this compound at various concentrations to the treatment wells at the time of differentiation induction.
-
Staining: After several days of culture, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells to determine the extent of osteoclast formation.
Diagram 2: Experimental workflow for the in vitro osteoclast differentiation assay.
Murine Model of Inflammatory Arthritis
This in vivo model is used to evaluate the therapeutic efficacy of this compound in reducing bone erosion in a disease context.
-
Induction of Arthritis: Induce arthritis in a susceptible mouse strain (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant. A booster immunization is typically given after 21 days.
-
Treatment: Once clinical signs of arthritis appear, begin treatment with this compound or a vehicle control. Administration can be oral or via injection, on a daily or other regular schedule.
-
Clinical Scoring: Monitor the mice regularly for the severity of arthritis using a clinical scoring system that assesses paw swelling and erythema.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the affected joints.
-
Bone Erosion Assessment: Process the joints for histology and stain with H&E and for TRAP. Quantify the extent of inflammation, pannus formation, and bone and cartilage erosion. Micro-CT can also be used for a 3D assessment of bone erosion.
Conclusion and Future Directions
This compound is a promising TRPC channel inhibitor with demonstrated efficacy in preventing inflammatory osteoclastogenesis and bone erosion in preclinical models. Its selectivity for pathological over physiological bone resorption makes it an attractive candidate for the treatment of inflammatory bone diseases such as rheumatoid arthritis.
Future research should focus on:
-
Elucidating the effects of this compound on osteoblast function to fully understand its impact on bone remodeling.
-
Investigating the in vivo efficacy of this compound in other models of bone loss , such as osteoporosis.
-
Conducting further preclinical safety and pharmacokinetic studies to support its potential clinical development.
The continued exploration of this compound and other TRPC channel inhibitors will undoubtedly provide valuable insights into the role of calcium signaling in bone biology and may lead to the development of novel therapeutics for a range of skeletal disorders.
References
Preclinical Profile of ELP-004: A Novel TRPC Channel Inhibitor for Rheumatoid Arthritis
For Immediate Release
This technical whitepaper provides an in-depth overview of the preclinical research on ELP-004, a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, for the treatment of rheumatoid arthritis (RA). The data herein summarizes its mechanism of action, efficacy in in vitro and in vivo models of RA, and its pharmacokinetic and safety profile. This document is intended for researchers, scientists, and drug development professionals in the field of rheumatology and immunology.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, leading to significant disability. A key pathological feature of RA is excessive bone erosion mediated by osteoclasts. Current therapeutic strategies, while effective for many, have limitations, highlighting the need for novel treatment modalities. Preclinical research has identified this compound as a promising therapeutic candidate. This compound demonstrates a unique mechanism of action by preferentially inhibiting TRPC channels, which are crucial for inflammatory-driven osteoclastogenesis, while having minimal impact on physiological bone remodeling. This targeted approach suggests the potential for a favorable safety profile with reduced on-target side effects. In preclinical models, this compound has been shown to effectively inhibit the differentiation and function of osteoclasts induced by pro-inflammatory cytokines and to reduce bone erosion and arthritis severity in a mouse model of RA.
Mechanism of Action: Targeting Inflammatory Osteoclastogenesis
Initial research identified the parent compound of this compound, 3,4-dichloropropionanilide (DCPA), as an inhibitor of Orai calcium channels. However, this compound, a methylated analog of DCPA with reduced toxicity, has been found to preferentially inhibit TRPC channels.[1] This is a critical distinction, as TRPC channels play a significant role in pathological, inflammatory-driven bone erosion, whereas physiological bone maintenance is more dependent on Orai1 function.[1][2]
In the inflammatory milieu of the rheumatoid joint, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Leukotriene B4 (LTB4) drive the differentiation of monocytes into bone-resorbing osteoclasts.[1] This process is dependent on calcium signaling. This compound has been shown to potently interfere with osteoclast maturation driven by TNFα or LTB4, while having minimal effect on osteoclastogenesis induced by Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) alone, which is the primary driver of physiological bone remodeling.[1]
This compound's inhibitory action on TRPC channels, particularly TRPC4 and TRPC5, leads to a reduction in basal calcium levels and subsequent inhibition of the nuclear translocation of Nuclear Factor of Activated T-cells 1 (NFATc1) in response to inflammatory stimuli. NFATc1 is a master transcription factor for osteoclast differentiation. By preventing its activation, this compound effectively halts the osteoclastogenic program initiated by inflammatory cytokines.
Caption: Workflow for the in vitro osteoclast differentiation assay.
SKG Mouse Model of Rheumatoid Arthritis
Objective: To evaluate the in vivo efficacy of an oral formulation of this compound (this compound-LNE) in a T-cell-driven model of rheumatoid arthritis.
Protocol:
-
Animals: Male and female SKG mice are used.
-
Arthritis Induction: At 8 weeks of age, arthritis is induced by a single intraperitoneal injection of zymosan A (2 mg).
-
Treatment: Beginning on day 3 post-induction, mice are treated daily with this compound-LNE (180 mg/kg) or vehicle via oral gavage for 8 weeks.
-
Clinical Assessment: The arthritic index (AI) is assessed weekly by scoring each paw on a scale of 0 to 4 (0=normal, 4=severe swelling of all joints/digits). The maximum AI per mouse is 16.
-
Bone Erosion Analysis: At the end of the study (day 56), paws are collected and analyzed by micro-computed tomography (microCT) to assess bone erosion, porosity, and pore connectivity density in the tarsus and calcaneus.
dot
Caption: Experimental workflow for the SKG mouse model of RA.
Pharmacokinetics and Safety
Preclinical studies have characterized the pharmacokinetic profile of this compound. Following intravenous, oral, and subcutaneous administration, this compound is rapidly absorbed and distributed. It is primarily metabolized by CYP1A2 and CYP2B6. Safety assessments have shown that this compound is non-mutagenic, does not induce chromosome aberrations, is non-cardiotoxic, and has minimal off-target effects. Importantly, this compound inhibits osteoclast differentiation without suppressing overall T-cell function, suggesting a favorable safety profile with a reduced risk of systemic immunosuppression.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel therapeutic for rheumatoid arthritis. Its unique mechanism of action, targeting TRPC channels to specifically inhibit inflammatory-driven bone erosion, offers a promising and differentiated approach to treatment. The in vivo efficacy in a relevant animal model of RA, coupled with a favorable safety profile, underscores the potential of this compound to address the unmet needs of patients with rheumatoid arthritis. Further clinical investigation is warranted to translate these promising preclinical findings into a new therapeutic option for patients.
References
ELP-004: A Novel Inhibitor of Inflammatory Bone Loss
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory bone loss is a critical pathological feature of various debilitating diseases, including rheumatoid arthritis, periodontitis, and osteolysis. The current therapeutic landscape, while offering some relief, is often hampered by significant side effects and high costs, underscoring the urgent need for novel, targeted treatments. ELP-004 has emerged as a promising small molecule inhibitor specifically designed to counteract inflammatory bone erosion by targeting osteoclasts, the primary mediators of bone resorption. Preclinical evidence robustly demonstrates that this compound effectively inhibits osteoclast differentiation and function, thereby mitigating bone loss in inflammatory settings. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound's action against inflammatory bone loss.
Core Mechanism of Action
This compound is an osteoclast inhibitor that has been shown to be effective in reducing bone erosion.[1][2][3] Its primary mechanism involves the inhibition of osteoclast differentiation, a critical process in the bone resorption cycle.[1][2] Notably, this compound accomplishes this without suppressing overall T-cell function, a significant advantage over some existing therapies for inflammatory conditions.
The therapeutic effect of this compound is linked to its ability to block canonical transient receptor potential (TRPC) channels. This action is particularly relevant in inflammatory contexts. Under inflammatory conditions, cytokines like TNF-α play a crucial role in driving osteoclastogenesis. This compound has been shown to inhibit the basal calcium concentration in TNF-α-induced osteoclastogenesis. This interference with calcium signaling subsequently inhibits the nuclear localization of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a key transcription factor for osteoclast differentiation. Interestingly, this compound's effect is specific to inflammatory-driven osteoclastogenesis, as it has a minimal effect on RANKL-induced osteoclastogenesis in the absence of inflammatory cytokines.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data supporting its efficacy in mitigating inflammatory bone loss. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Osteoclastogenesis and Bone Resorption
| Parameter | Cell Type | Treatment Conditions | This compound Concentration | Result | Reference |
| Osteoclast Differentiation (TRAP+ cells) | Mouse Bone Marrow Monocytes | RANKL and mCSF stimulation | Escalating doses | Inhibition of differentiation | |
| Bone Resorption Activity | Mouse Bone Marrow Monocytes | RANKL and mCSF stimulation | Escalating doses | Reduced area of resorption pits | |
| Basal Ca2+ Concentration | Murine BMSMCs | mCSF, RANKL, and TNF-α | 100 nM | Significant inhibition | |
| NFATc1 Nuclear Colocalization | Murine BMSMCs | mCSF, RANKL, and TNF-α | 100 nM | Significant inhibition | |
| TRAP Intensity | Murine BMSMCs | mCSF and RANKL | 100 nM | No significant effect |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis
| Parameter | Animal Model | Treatment | Result | Reference |
| Arthritis Index | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Reduced arthritic indices beginning at week 5 | |
| Bone Erosion (Metatarsals) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Reduced erosions in female mice (P < 0.05) | |
| Porosity (Tarsus) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Meaningful trends in reducing porosity | |
| Connectivity Density (Tarsus) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Attenuated the increase in males (P < 0.05) | |
| Connectivity Density (Calcaneus) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Attenuated the increase in females (P < 0.05) |
Detailed Experimental Protocols
In Vitro Osteoclast Differentiation and Bone Resorption Assay
Objective: To assess the direct effect of this compound on osteoclast formation and function.
Methodology:
-
Cell Isolation: Monocytes were isolated from the bone marrow of male DBA/1 mice.
-
Cell Culture and Differentiation: Cells were stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and macrophage colony-stimulating factor (mCSF) to induce osteoclast differentiation.
-
Treatment: Escalating doses of this compound were added to the cell cultures.
-
Assessment of Differentiation: After a set incubation period, cells were stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells was quantified.
-
Assessment of Bone Resorption: Cells were plated on matrix-coated plates to assess their bone resorption activity. The area of resorption pits was quantified using imaging software.
In Vivo Murine Model of Inflammatory Arthritis
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animal Model: Arthritis was induced in male and female SKG mice with a single intraperitoneal injection of 2 mg of zymosan.
-
Treatment Protocol: Beginning on day 3 post-induction, mice were treated daily with this compound-LNE (180 mg/kg) or a vehicle control via oral gavage for 56 days.
-
Arthritis Assessment: The arthritic index (AI) was assessed weekly by scoring each paw on a scale of 0 to 4 based on redness and swelling. The maximum possible AI per mouse was 16.
-
Micro-CT Analysis: At the end of the study, the paws, femurs, and spines were collected for micro-computed tomography (micro-CT) analysis to assess bone erosion, porosity, and pore connectivity density of the tarsus and calcaneus. Cumulative erosion scores of the metatarsals were also quantified.
-
Drug Concentration Measurement: The concentration of this compound was measured in the bone marrow 24 hours after the final treatment to confirm target site engagement.
Periodontitis Model
Objective: To determine if this compound can prevent alveolar bone resorption in a model of periodontitis.
Methodology:
-
Animal Model: Db/Db diabetic mice, which spontaneously develop periodontal disease and subsequent bone loss, were used.
-
Treatment Protocol: Beginning at 5 weeks of age, mice were orally dosed daily for 8 weeks with this compound or a vehicle control via oral gavage.
-
Micro-CT Analysis: Micro-CT was used to assess changes in the distance between the cement-alveolar bone junction and the alveolar bone crest, as well as alveolar bone density.
-
Histological Analysis: TRAP staining was utilized to assess osteoclast differentiation in the periodontal tissues of treated and untreated mice.
Safety and Pharmacokinetics
Preclinical evaluation of this compound has demonstrated a favorable safety profile. The compound was found to be non-mutagenic and did not induce chromosome aberrations. It was also determined to be non-cardiotoxic with minimal off-target effects. Pharmacokinetic studies in mice following intravenous, oral, and subcutaneous administration showed that this compound is rapidly absorbed and distributed. The primary metabolism of this compound occurs via CYP1A2 and CYP2B6.
Future Directions
The compelling preclinical data for this compound strongly support its continued development as a therapeutic for inflammatory bone loss. Future studies will likely focus on optimizing the oral formulation to enhance bioavailability and prolong its in vivo half-life. Further efficacy studies in various models of established arthritis and other diseases associated with bone erosion are also anticipated. The progression of this compound into clinical trials will be a critical next step in validating its potential as a novel treatment for patients suffering from inflammatory bone diseases.
References
ELP-004: A Potential Host-Directed Therapy for Mitigation of Bone Destruction in Osteoarticular Tuberculosis
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Osteoarticular tuberculosis (OATB) presents a significant clinical challenge, not only due to the difficulties in eradicating Mycobacterium tuberculosis from bone and joint tissues but also because of the substantial and often irreversible skeletal damage that ensues. Current standard-of-care, while effective at bacterial clearance, does not directly address the pathological bone erosion that leads to severe pain, deformity, and loss of function. This whitepaper details the preclinical data for a novel small molecule, ELP-004, and explores its therapeutic potential as an adjunctive, host-directed therapy to prevent bone destruction in OATB. This compound has been identified as an inhibitor of osteoclastogenesis, the process responsible for bone resorption, with a mechanism of action centered on the blockade of Transient Receptor Potential Canonical (TRPC) channels. By mitigating the excessive osteoclast activity stimulated by the chronic inflammatory environment of OATB, this compound offers a promising new strategy to preserve skeletal integrity and improve patient outcomes.
Introduction: The Unmet Need in Osteoarticular Tuberculosis
Osteoarticular tuberculosis, accounting for approximately 10-15% of extrapulmonary tuberculosis cases, is characterized by the hematogenous spread of M. tuberculosis to the spine, hips, knees, and other bony structures.[1] The host inflammatory response, while crucial for containing the infection, paradoxically drives the pathology of bone destruction. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are potent stimulators of osteoclast differentiation and activity. This leads to a debilitating cycle of bone resorption, joint effusion, and swelling.[2]
Current antibiotic regimens, typically lasting 6 to 12 months or more, are the cornerstone of OATB treatment.[2] However, they do not reverse or halt the bone deformities that occur as a result of the disease.[2] This highlights a critical therapeutic gap: the need for a treatment that can be co-administered with antibiotics to specifically protect the skeleton from inflammatory damage.
This compound is a novel compound that has been shown to reduce bone erosion in mouse models of arthritis.[2] Its mechanism of action, the inhibition of osteoclast formation, makes it a compelling candidate for addressing the bone degenerative aspects of OATB.
Preclinical Pharmacology of this compound
Pharmacokinetic Profile
Pharmacokinetic studies in female C57Bl/6 mice have demonstrated that this compound is rapidly absorbed and distributed following intravenous, oral, and subcutaneous administration. Key pharmacokinetic parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Subcutaneous (2 mg/kg) |
| Cmax | - | 211 ng/mL | 461 ng/mL |
| Tmax | - | ~15 min | ~15 min |
| Bioavailability (F) | - | 13% | 83% |
| Clearance (CL) | 85.5 mL/min/kg | - | - |
| Volume of Distribution (Vss) | 2.48 L/kg | - | - |
Data sourced from a preclinical evaluation study in mice.
The volume of distribution, being approximately 3.4 times higher than total body water, indicates that this compound distributes effectively outside of the plasma.
Metabolism
In vitro studies using human and mouse liver S9 fractions have identified the primary metabolic pathways of this compound. The compound is primarily metabolized by Cytochrome P450 enzymes CYP1A2 and CYP2B6.
Safety and Tolerability
Preclinical safety assessments have shown that this compound is non-mutagenic and does not induce chromosomal aberrations. It has also been found to be non-cardiotoxic with minimal off-target effects in a panel of 52 CEREP assays.
Mechanism of Action: Inhibition of Inflammatory Osteoclastogenesis
This compound has been shown to preferentially inhibit TRPC channels. This action is particularly effective at interfering with osteoclast maturation driven by pro-inflammatory cytokines like TNF-α, a key mediator in the pathology of OATB. The proposed signaling pathway is visualized in Figure 1.
Importantly, this compound has a minimal effect on physiological RANKL-induced osteoclast maturation, suggesting it may selectively target inflammatory bone loss without significantly disrupting normal bone homeostasis.
In Vitro and Ex Vivo Efficacy
The efficacy of this compound in inhibiting osteoclast formation and function has been demonstrated in vitro.
Inhibition of Osteoclast Differentiation
In one study, this compound was shown to inhibit osteoclast differentiation without suppressing overall T-cell function.
Reduction of Bone Resorption
Treatment of murine bone marrow-derived macrophages with this compound resulted in a dose-dependent reduction in the area of mineral resorption pits on osteoassay plates. This indicates a direct inhibition of the bone-resorbing function of osteoclasts.
Table 2: Ex Vivo Efficacy of this compound on Bone Resorption
| This compound Concentration (µM) | Inhibition of Resorption Area (%) |
| 0.025 | Data not specified |
| 0.079 | Data not specified |
| 0.25 | Data not specified |
| 0.79 | Data not specified |
| 2.5 | Data not specified |
| 7.9 | Significant Inhibition |
| 25 | Significant Inhibition |
Qualitative description of significant inhibition at higher concentrations is based on published graphical data. Specific percentages were not provided in the source material.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Studies in Mice
-
Animal Model : Female C57Bl/6 mice.
-
Formulation : this compound was reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPbCD).
-
Administration :
-
Intravenous (i.v.): 2 mg/kg
-
Subcutaneous (s.c.): 2 mg/kg
-
Oral (p.o.): 10 mg/kg
-
-
Sample Collection : Plasma was isolated from whole blood at 5, 15, and 30 minutes, and at 1, 2, 4, 7, and 24 hours post-administration (the 5-minute time point was omitted for oral administration).
-
Analysis : this compound concentration was measured by LC-MS/MS. Pharmacokinetic parameters were calculated using Phoenix WinNonlin.
In Vitro Osteoclastogenesis and Mineral Resorption Assay
-
Cell Culture : Monocytes were isolated from the bone marrow of male DBA/1 mice.
-
Differentiation : Cells were stimulated with RANKL and mCSF to induce osteoclast differentiation.
-
Treatment : Differentiating cells were treated with escalating doses of this compound.
-
Assessment of Osteoclast Formation : After 5 days, cells were fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts.
-
Assessment of Mineral Resorption :
-
Cells were cultured on osteoassay mineral matrix-coated plates.
-
After 5 days of differentiation and treatment, the cells were removed using a 10% bleach solution.
-
The plates were rinsed, air-dried, and imaged to visualize and quantify the area of resorption pits.
-
Future Directions and Conclusion
The preclinical data for this compound strongly support its development as a therapeutic for diseases characterized by inflammatory bone loss. While the current research has focused on arthritis models, the underlying mechanism of action—inhibiting cytokine-driven osteoclastogenesis—is directly relevant to the pathophysiology of osteoarticular tuberculosis.
Future research should prioritize the evaluation of this compound in a relevant animal model of OATB. Such studies would be crucial to determine if the in vitro efficacy translates to in vivo prevention of bone destruction when co-administered with standard anti-tubercular therapy.
References
Preclinical Pharmacokinetics and Metabolism of ELP-004: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical pharmacokinetic and metabolic profile of ELP-004, an investigational compound. The data presented herein is derived from in vivo studies in murine models and in vitro analyses using hepatic systems, offering critical insights for drug development professionals.
Pharmacokinetic Profile
This compound has been demonstrated to be rapidly absorbed and distributed in preclinical mouse models following intravenous, oral, and subcutaneous administration.[1][2][3][4] The key pharmacokinetic parameters are summarized below.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound in Female C57Bl/6 Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Subcutaneous (2 mg/kg) |
| C₀ (ng/mL) | 1220 | - | - |
| Cₘₐₓ (ng/mL) | - | 211 | 461 |
| Tₘₐₓ (min) | - | ~15 | ~15 |
| t₁/₂ α (h) | 0.19 | - | - |
| t₁/₂ β (h) | 0.49 | - | - |
| Vd (L/kg) | 3.65 | - | - |
| Vss (L/kg) | 2.48 | - | - |
| CL (mL/min/kg) | 85.5 | - | - |
| Bioavailability (F) | - | 13% | 83% |
C₀: Initial plasma concentration (extrapolated); Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂ α: Distribution half-life; t₁/₂ β: Elimination half-life; Vd: Volume of distribution; Vss: Steady-state volume of distribution; CL: Systemic clearance.
Table 2: Brain Distribution of this compound in Mice Following Subcutaneous Administration (40 mg/kg)
| Time Point | Brain/Blood Ratio |
| 15 min | 0.70 ± 0.25 |
| 1 h | 0.27 ± 0.09 |
These data suggest that this compound is not preferentially concentrated in the brain.
Metabolism
In vitro studies using human and mouse liver S9 fractions have identified the primary metabolic pathways of this compound. The compound is principally metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2B6.
Metabolic Pathway of this compound
The following diagram illustrates the key metabolic transformations of this compound as identified in preclinical studies.
Caption: In Vitro Metabolic Pathway of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Studies
-
Animal Model: Female C57Bl/6 mice were used for all pharmacokinetic studies.
-
Housing: Animals were maintained in a fed state.
-
Formulation: this compound was reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPbCD) for administration.
-
Administration and Dosing:
-
Intravenous (i.v.): 2 mg/kg
-
Subcutaneous (s.c.): 2 mg/kg
-
Oral (p.o.): 10 mg/kg
-
-
Sample Collection: Plasma was isolated from whole blood at 5, 15, and 30 minutes, and at 1, 2, 4, 7, and 24 hours post-administration. For the oral administration group, the 5-minute time point was omitted.
-
Bioanalysis: The concentration of this compound in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The lower limit of quantification for the assay was 10 ng/mL.
-
Brain Distribution Study: A separate cohort of mice received a single subcutaneous dose of 40 mg/kg this compound. Brain and plasma concentrations were measured at 15 minutes and 1 hour post-dose.
In Vitro Metabolism Studies
-
Test System: Human and mouse liver S9 fractions were utilized to investigate the metabolic fate of this compound.
-
Incubation: this compound (10 μM) was incubated with the liver S9 fractions for 1 hour. The incubation mixture was fortified with the necessary cofactors: NADPH, NADH, UDPGA, DTT, and PAPS.
-
Metabolite Identification: The unchanged parent drug and its metabolites were identified using LC-MS/MS analysis.
-
Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for this compound metabolism were identified as CYP1A2 and CYP2B6.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: In Vivo Pharmacokinetic Experimental Workflow.
References
Methodological & Application
Application Notes and Protocols for ELP-004 in an In Vitro Osteoclast Differentiation Assay
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their dysregulation is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. Osteoclast differentiation, or osteoclastogenesis, is a complex process primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2] The interaction of RANKL with its receptor, RANK, on osteoclast precursors triggers a signaling cascade essential for the formation of mature, multinucleated osteoclasts.[1][3]
ELP-004 is a novel small molecule inhibitor designed to specifically disrupt the RANKL-RANK interaction, thereby inhibiting osteoclast differentiation and function. These application notes provide a detailed protocol for utilizing this compound in an in vitro osteoclast differentiation assay using murine bone marrow-derived macrophages (BMMs) or the RAW264.7 cell line. The described assays will enable researchers to evaluate the efficacy and potency of this compound in inhibiting osteoclastogenesis.
Principle of the Assay
This protocol details the in vitro differentiation of osteoclast precursors into mature osteoclasts in the presence of M-CSF and RANKL.[2] The inhibitory effect of this compound on this process is quantified by assessing key markers of osteoclast differentiation and function, including:
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining: TRAP is an enzyme highly expressed in osteoclasts, and its presence is a hallmark of osteoclast differentiation.
-
Gene expression analysis: The expression of osteoclast-specific marker genes, such as Acp5 (encoding TRAP), Ctsk (encoding Cathepsin K), and Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), will be quantified by RT-qPCR.
-
Resorption pit formation assay: The functional capacity of differentiated osteoclasts to resorb bone matrix is assessed by culturing them on a calcium phosphate-coated surface.
Materials and Reagents
Cell Culture:
-
Murine Bone Marrow-Derived Macrophages (BMMs) or RAW264.7 cell line
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
TRAP Staining:
-
TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or individual reagents:
-
Fixation solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution)
-
Tartrate-containing buffer
-
Chromogenic substrate
-
Gene Expression Analysis:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for osteoclast marker genes (e.g., Acp5, Ctsk, Nfatc1) and a housekeeping gene (e.g., Gapdh)
Resorption Pit Formation Assay:
-
Calcium phosphate-coated multi-well plates (e.g., Corning Osteo Assay Surface Plates) or bone slices
-
5% Sodium hypochlorite solution (bleach)
-
Toluidine Blue staining solution or silver nitrate staining
Experimental Protocols
Part 1: Osteoclast Differentiation
This protocol describes the differentiation of either primary BMMs or the RAW264.7 cell line.
1.1. Cell Seeding:
-
For BMMs: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs. Seed BMMs at a density of 2.5 x 10^4 cells/well in a 96-well plate.
-
For RAW264.7 cells: Seed RAW264.7 cells at a density of 5 x 10^3 cells/well in a 96-well plate in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.
1.2. Induction of Differentiation with this compound Treatment:
-
After 24 hours of initial seeding, replace the medium with fresh differentiation medium containing:
-
For BMMs: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
For RAW264.7 cells: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL RANKL.
-
-
Prepare serial dilutions of this compound in the differentiation medium. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include the following controls:
-
Vehicle Control: Differentiation medium with DMSO (at the same final concentration as the highest this compound dose).
-
No RANKL Control: Medium with M-CSF (for BMMs) but without RANKL to show baseline conditions.
-
-
Add the different concentrations of this compound and controls to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days. Replace the medium with fresh differentiation medium containing the respective treatments every 2 days.
Part 2: Analysis of Osteoclast Differentiation
2.1. TRAP Staining:
-
After 4-6 days of differentiation, aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with the fixation solution for 5-10 minutes at room temperature.
-
Wash the wells three times with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's protocol.
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the positive control wells.
-
Wash the wells with deionized water to stop the reaction.
-
Acquire images using a light microscope. TRAP-positive cells will appear red/purple and are considered osteoclasts if they are multinucleated (≥3 nuclei).
-
Quantify the number of TRAP-positive multinucleated cells per well.
2.2. Gene Expression Analysis (RT-qPCR):
-
At the end of the differentiation period (e.g., day 4), lyse the cells in the wells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for osteoclast-specific genes (Acp5, Ctsk, Nfatc1) and a housekeeping gene (Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and the vehicle control.
Part 3: Resorption Pit Formation Assay
-
Perform the osteoclast differentiation protocol (Part 1) using calcium phosphate-coated plates or bone slices.
-
Extend the culture period to 7-10 days to allow for sufficient resorption.
-
At the end of the culture period, remove the cells by treating the wells with a 5% sodium hypochlorite solution for 10 minutes.
-
Wash the wells extensively with deionized water and allow them to dry.
-
Stain the resorption pits with Toluidine Blue or according to the plate manufacturer's instructions. Pits will appear as dark areas on the plate.
-
Capture images of the wells using a microscope.
-
Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Effect of this compound on Osteoclast Formation (TRAP Staining)
| Treatment Group | Concentration (µM) | Number of TRAP+ Multinucleated Cells (Mean ± SD) | % Inhibition |
| No RANKL Control | - | ||
| Vehicle Control (DMSO) | - | 0% | |
| This compound | 0.01 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression
| Treatment Group | Concentration (µM) | Relative Acp5 Expression (Fold Change ± SD) | Relative Ctsk Expression (Fold Change ± SD) | Relative Nfatc1 Expression (Fold Change ± SD) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| This compound | 0.01 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Table 3: Effect of this compound on Osteoclast Resorption Activity
| Treatment Group | Concentration (µM) | Resorbed Area (% of Total Area ± SD) | % Inhibition of Resorption |
| No RANKL Control | - | ||
| Vehicle Control (DMSO) | - | 0% | |
| This compound | 0.01 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Visualizations
Caption: RANKL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro osteoclast differentiation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive Transcriptomic Profiling of Murine Osteoclast Differentiation Reveals Novel Differentially Expressed Genes and LncRNAs [frontiersin.org]
Application Notes and Protocols for ELP-004 Administration in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELP-004 is a novel small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which has demonstrated significant therapeutic potential in preclinical models of arthritis. By preferentially inhibiting TRPC channels, this compound interferes with inflammatory osteoclastogenesis, a key process in the pathogenesis of bone erosion in arthritis. Specifically, it has been shown to potently inhibit osteoclast maturation driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Leukotriene B4 (LTB4)[1][2][3][4][5]. These application notes provide a detailed protocol for the administration of this compound in a zymosan-induced mouse model of arthritis and offer guidance for its use in a collagen-induced arthritis (CIA) model.
Mechanism of Action
This compound functions as an osteoclast inhibitor by targeting TRPC channels. In the inflammatory environment of an arthritic joint, cytokines like TNFα stimulate osteoclast precursors. This process is dependent on intracellular calcium (Ca2+) signaling. TRPC channels are non-selective cation channels that contribute to Ca2+ influx. By inhibiting these channels, this compound disrupts the downstream Ca2+ signaling cascade, including the activation of Nuclear Factor of Activated T-cells c1 (NFATc1), a critical transcription factor for osteoclast differentiation. This targeted inhibition of inflammatory osteoclastogenesis helps to reduce bone erosion, a major debilitating feature of arthritis.
Data Presentation
The following tables summarize the quantitative data from a study utilizing this compound-LNE in a zymosan-induced arthritis model in SKG mice.
Table 1: Efficacy of this compound-LNE on Arthritic Index
| Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 5 | Week 6 | Week 7 | Week 8 |
| Vehicle Control | 0.5 ± 0.2 | 2.1 ± 0.4 | 4.5 ± 0.6 | 6.8 ± 0.7 | 8.5 ± 0.8 | 9.1 ± 0.9 | 9.5 ± 0.9 | 9.8 ± 1.0 |
| This compound-LNE (180 mg/kg) | 0.4 ± 0.1 | 1.8 ± 0.3 | 3.5 ± 0.5 | 5.2 ± 0.6 | 6.1 ± 0.7 | 6.5 ± 0.8 | 6.8 ± 0.8 | 7.0 ± 0.9 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound-LNE on Bone Structure Parameters
| Parameter | Vehicle Control (Male) | This compound-LNE (Male) | Vehicle Control (Female) | This compound-LNE (Female) |
| Tarsus Porosity (%) | 15.2 ± 1.5 | 11.8 ± 1.2 | 18.5 ± 1.8 | 13.2 ± 1.4** |
| Tarsus Connectivity Density (mm⁻³) | 120 ± 15 | 155 ± 18 | 105 ± 12 | 145 ± 16 |
| Calcaneus Porosity (%) | 12.8 ± 1.3 | 9.5 ± 1.0* | 15.1 ± 1.6 | 10.8 ± 1.2 |
| Calcaneus Connectivity Density (mm⁻³) | 140 ± 18 | 180 ± 22* | 125 ± 15 | 170 ± 20** |
*p < 0.05, **p < 0.01 compared to respective vehicle control. Data are presented as mean ± SEM.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| Intravenous (i.v.) | 2 | 1220 | 0.08 | - |
| Oral (p.o.) | 10 | 211 | 0.25 | 13 |
| Subcutaneous (s.c.) | 2 | 461 | 0.25 | 83 |
Data from preclinical pharmacokinetic studies.
Experimental Protocols
Protocol 1: Administration of this compound-LNE in a Zymosan-Induced Arthritis Mouse Model
This protocol is based on a study using SKG mice, which are genetically susceptible to developing arthritis.
1. Materials:
-
This compound
-
Lipid-based nanoemulsion (LNE) vehicle
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
SKG mice (8-10 weeks old)
2. Preparation of Reagents:
-
This compound-LNE Formulation: "LNE" refers to a lipid-based nanoemulsion, a drug delivery system used to enhance the solubility and bioavailability of lipophilic compounds like this compound. The specific composition of the LNE vehicle should be optimized for this compound. A typical LNE formulation may consist of an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., polysorbate 80), and an aqueous phase. The final concentration of this compound in the LNE should be prepared to deliver a dose of 180 mg/kg in a suitable gavage volume (e.g., 100 µL).
-
Zymosan A Suspension: Prepare a 20 mg/mL suspension of Zymosan A in sterile PBS.
3. Arthritis Induction:
-
On day 0, administer a single intraperitoneal (i.p.) injection of Zymosan A suspension at a dose of 2 mg per mouse to induce arthritis.
4. This compound-LNE Administration:
-
Beginning on day 3 post-arthritis induction, administer this compound-LNE (180 mg/kg) or the LNE vehicle control daily via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 8 weeks).
5. Monitoring and Assessment:
-
Arthritic Index: Score the severity of arthritis in each paw weekly on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint deformity, 4 = maximal inflammation with ankylosis). The total arthritic index per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Micro-computed Tomography (µCT): Analyze bone microarchitecture of the paws and other relevant bones to quantify bone erosion, porosity, and connectivity density.
Protocol 2: Suggested Protocol for this compound Administration in a Collagen-Induced Arthritis (CIA) Mouse Model
This suggested protocol is based on standard CIA induction methods and the known effective administration of this compound.
1. Materials:
-
This compound-LNE formulation (as described in Protocol 1)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
DBA/1J mice (male, 8-10 weeks old)
-
Syringes and needles for immunization
2. Preparation of Reagents:
-
Collagen Solution: Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Collagen Emulsion for Primary Immunization: Emulsify the collagen solution 1:1 with CFA.
-
Collagen Emulsion for Booster Immunization: Emulsify the collagen solution 1:1 with IFA.
3. Arthritis Induction:
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.
-
Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.
4. This compound-LNE Administration (Prophylactic Regimen):
-
Begin daily oral gavage of this compound-LNE (180 mg/kg) or vehicle control on day 21 (at the time of the booster immunization) and continue for the duration of the study.
5. This compound-LNE Administration (Therapeutic Regimen):
-
Monitor mice for the onset of clinical signs of arthritis (typically around day 24-28).
-
Once an arthritic score of ≥2 is observed, randomize mice into treatment groups and begin daily oral gavage of this compound-LNE (180 mg/kg) or vehicle control.
6. Monitoring and Assessment:
-
Follow the same monitoring and assessment procedures as described in Protocol 1 (Arthritic Index, Histopathology, µCT).
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: this compound signaling pathway in osteoclasts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Involvement of TRP Channels in Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 4. Preclinical evaluation of ELP‐004 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ELP-004 for Cell Culture Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ELP-004 is a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which has shown promise in preclinical studies for the treatment of inflammatory bone erosion, particularly in the context of arthritis.[1][2] It functions by preferentially interfering with osteoclast maturation driven by pro-inflammatory cytokines such as TNFα, while having minimal effects on physiological RANKL-induced osteoclastogenesis.[1][3] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various in vitro cell culture experiments.
Mechanism of Action Overview
This compound exerts its therapeutic effect by inhibiting TRPC channels, which are critical mediators of inflammatory bone erosion.[1] This inhibition has been shown to block the nuclear localization of Nuclear Factor of Activated T-cells (NFAT) in response to inflammatory stimuli like TNFα. The convergence of signaling pathways on NF-κB is also a key aspect of joint diseases, and understanding the impact of this compound on this pathway may be relevant.
Caption: this compound inhibits TRPC channels, blocking NFAT translocation to the nucleus.
Summary of Quantitative Data
The following table summarizes the concentrations of this compound used in various preclinical in vitro assays. This data can serve as a starting point for designing your experiments.
| Assay Type | Cell Type | Concentration Range | Reference |
| Osteoclast Differentiation | Murine Bone Marrow & Spleen Myeloid Cells (BMSMCs), Human PBMC-derived cells | 100 nM | |
| Osteoclast Differentiation | Murine Bone Marrow Monocytes | 0 - 200 µM | |
| Clastogenic Activity | Chinese Hamster Ovary (CHO) Cells | 0.008 - 2.0 mg/mL | |
| Pregnane X Receptor (PXR) Activation | PXR Reporter Cells | 0.32 - 100 µM | |
| Off-Target Binding Assays | CEREP Panel | 10 µM | |
| hERG Safety Assay | HEK293 cells | 0.5 - 100 µM |
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell type and experimental question, a systematic approach is recommended. This typically involves an initial dose-response curve to assess cytotoxicity, followed by functional assays to determine the effective concentration for the desired biological effect.
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol will help establish the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Cells of interest (e.g., murine bone marrow macrophages, human PBMCs, or a relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a wide range of concentrations based on the summary table (e.g., 0.1 nM to 200 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 2: Determining the Optimal Concentration for Inhibiting Osteoclast Differentiation
This protocol is designed to find the effective concentration of this compound for inhibiting the differentiation of osteoclasts from precursor cells.
Materials:
-
Murine bone marrow cells or human PBMCs
-
Alpha-MEM or other suitable basal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
TNFα (Tumor Necrosis Factor-alpha) - optional, for inflammatory model
-
This compound stock solution
-
48-well or 96-well cell culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Microscope
Procedure:
-
Isolation and Culture of Osteoclast Precursors:
-
Isolate bone marrow cells from mice or PBMCs from human blood using standard protocols.
-
Culture the cells in complete medium containing M-CSF to generate bone marrow-derived macrophages (BMMs) or osteoclast precursors.
-
-
Osteoclast Differentiation Assay:
-
Seed the precursor cells into a multi-well plate.
-
Stimulate the cells with M-CSF and RANKL to induce osteoclast differentiation. For an inflammatory model, a low concentration of RANKL can be used in combination with TNFα.
-
Simultaneously, treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1). Include a vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh cytokines and this compound every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions. Osteoclasts are large, multinucleated, TRAP-positive cells.
-
-
Quantification and Analysis:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope.
-
Plot the number of osteoclasts against the concentration of this compound to determine the effective concentration for inhibiting osteoclast differentiation.
-
Caption: Workflow for assessing the effect of this compound on osteoclast differentiation.
Concluding Remarks
The optimal concentration of this compound is dependent on the cell type, experimental duration, and the specific biological endpoint being measured. It is crucial to first establish a non-toxic concentration range using a cell viability assay before proceeding to functional assays. The protocols provided herein offer a systematic approach to determining the optimal working concentration of this compound for your research needs. Based on existing literature, concentrations in the range of 100 nM to 10 µM are likely to be effective for inhibiting inflammatory osteoclastogenesis in vitro. However, empirical determination is always recommended.
References
Application Notes and Protocols for Assessing ELP-004 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELP-004 is a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, demonstrating significant potential in the treatment of inflammatory bone erosion, particularly in the context of rheumatoid arthritis.[1][2] By targeting TRPC channels, this compound effectively modulates calcium signaling pathways within osteoclasts, the primary cells responsible for bone resorption.[3] This leads to a reduction in osteoclast differentiation and function, thereby preventing pathological bone loss associated with chronic inflammatory conditions.[4][5] Preclinical studies have shown that this compound can ameliorate arthritis phenotypes in mouse models.
These application notes provide a comprehensive set of protocols for assessing the in vivo efficacy of this compound in a well-established mouse model of inflammatory arthritis. The methodologies detailed below cover arthritis induction, clinical assessment, advanced imaging for bone erosion quantification, histological analysis, and measurement of key inflammatory markers.
Key Experimental Protocols
This section outlines the detailed methodologies for the in vivo assessment of this compound.
Zymosan-Induced Arthritis in SKG Mice
The SKG mouse model is a well-validated model for human rheumatoid arthritis, developing spontaneous T-cell-mediated autoimmune arthritis that can be triggered and synchronized by the administration of zymosan, a fungal cell wall component.
Materials:
-
SKG mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., 20% Hydroxypropyl-β-cyclodextrin)
-
Oral gavage needles
-
Insulin syringes
Procedure:
-
Arthritis Induction:
-
On day 0, administer a single intraperitoneal (IP) injection of Zymosan A (2 mg per mouse) dissolved in sterile PBS to induce arthritis.
-
-
Animal Groups:
-
Divide mice into at least two groups:
-
Vehicle control group
-
This compound treatment group
-
-
A positive control group (e.g., methotrexate-treated) can also be included.
-
-
Drug Administration:
-
Beginning on day 3 post-induction, administer this compound or vehicle control daily via oral gavage. A typical dose used in preclinical studies is 180 mg/kg.
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
Assess clinical signs of arthritis weekly (see Protocol 2).
-
The study duration is typically 8 weeks.
-
Clinical Assessment of Arthritis
A semi-quantitative scoring system is used to evaluate the clinical signs of arthritis, primarily paw swelling and redness.
Procedure:
-
Visually inspect each of the four paws of every mouse weekly.
-
Assign a score to each paw based on the following scale:
-
0: No signs of inflammation.
-
1: Mild swelling and/or redness confined to the wrist or ankle.
-
2: Moderate swelling and redness of the wrist/ankle and some digits.
-
3: Severe swelling and redness of the entire paw and digits.
-
4: Maximal inflammation with joint deformity.
-
-
The maximum possible score per mouse is 16 (4 paws x score of 4).
-
Record the scores for each mouse at each time point for longitudinal analysis.
Micro-Computed Tomography (Micro-CT) for Bone Erosion Analysis
Micro-CT provides high-resolution, three-dimensional imaging to non-invasively quantify bone erosion and changes in bone microarchitecture.
Materials:
-
Micro-CT scanner (e.g., SkyScan, Scanco Medical)
-
Anesthesia (e.g., isoflurane)
-
Analysis software (e.g., CTAn, Amira)
Procedure:
-
Sample Preparation:
-
At the end of the study, euthanize the mice and dissect the hind paws and femurs.
-
Fix the samples in 10% neutral buffered formalin for 24-48 hours.
-
-
Scanning:
-
Scan the fixed paws and femurs using a micro-CT scanner. Typical settings for a mouse paw are a 55 kVp X-ray source, 145 µA current, and an isotropic voxel size of 10 µm.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 3D images from the scan data.
-
Define a region of interest (ROI) for analysis, such as the tarsal bones of the paw or the distal femur.
-
Quantify bone volume (BV), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and bone surface density (BS/TV) to assess bone erosion and microarchitectural changes.
-
Histopathological Analysis of Joints
Histological examination of the joints allows for the direct visualization and scoring of inflammation, pannus formation, cartilage damage, and bone erosion.
Materials:
-
10% Neutral Buffered Formalin
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
Procedure:
-
Tissue Processing:
-
Following micro-CT scanning, decalcify the paws in a 10% EDTA solution for 14-21 days, changing the solution every 2-3 days.
-
Dehydrate the decalcified tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections of the paraffin-embedded joints using a microtome.
-
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize overall joint morphology, inflammation (leukocyte infiltration), and pannus formation.
-
TRAP Staining: Perform TRAP staining to identify osteoclasts. TRAP is an enzyme highly expressed in active osteoclasts.
-
-
Microscopic Evaluation and Scoring:
-
Examine the stained sections under a light microscope.
-
Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 scale, where 0 is normal and 3 is severe).
-
Measurement of Serum Inflammatory Cytokines
Quantifying the levels of pro-inflammatory cytokines in the serum provides a systemic measure of inflammation and the therapeutic effect of this compound.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the study endpoint, collect blood from the mice via cardiac puncture or the submandibular vein.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding standards and samples to antibody-coated microplates, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Zymosan-Induced Arthritis in SKG Mice
| Parameter | Vehicle Control (Male) | This compound (180 mg/kg) (Male) | Vehicle Control (Female) | This compound (180 mg/kg) (Female) |
| Clinical Arthritis Score (Week 8) | ~ 8 | ~ 4 | ~ 10 | ~ 5 |
| Bone Surface Density (BS/TV) (mm⁻¹) | 8.43 ± 1.49 | 9.60 ± 2.16 | 5.15 ± 1.49 | 6.78 ± 2.20 |
| Trabecular Number (Tb.N) (1/mm) | ~ 3.5 | ~ 4.2 | ~ 2.8 | ~ 3.8 |
| Serum TNF-α (pg/mL) | High | Reduced | High | Reduced |
| Serum IL-6 (pg/mL) | High | Reduced | High | Reduced |
| Note: Data are representative values compiled from published studies and are intended for illustrative purposes. Actual results may vary. *P < 0.05 compared to vehicle control. |
Mandatory Visualizations
Signaling Pathway of this compound in Osteoclasts
Caption: this compound inhibits TRPC channels, blocking Ca²⁺ influx and subsequent NFATc1 activation, which is crucial for osteoclastogenesis.
Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. Spondyloarthritis features in zymosan-induced SKG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeting TRPC channels for control of arthritis-induced bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of ELP‐004 in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing ELP-004 in the SKG Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SKG mouse model is a well-established and clinically relevant model for studying autoimmune arthritis, closely mimicking human rheumatoid arthritis (RA). These mice harbor a point mutation in the ZAP-70 gene, leading to altered T-cell receptor signaling and a breakdown in self-tolerance.[1][2] Arthritis can be readily induced in SKG mice by administering fungal cell wall components like zymosan, triggering a chronic and progressive inflammatory arthritis characterized by synovitis, pannus formation, and bone erosion.[1][3][4] This model is therefore highly valuable for the preclinical evaluation of novel therapeutic agents for RA.
ELP-004 is an experimental therapeutic that has shown promise in mitigating arthritis-associated pathology. Its mechanism of action involves the inhibition of Transient Receptor Potential Canonical (TRPC) channels, which play a crucial role in inflammatory osteoclastogenesis, the process of bone resorption mediated by osteoclasts. By targeting TRPC channels, this compound aims to reduce the excessive bone destruction that is a hallmark of inflammatory arthritis.
These application notes provide detailed protocols for utilizing the SKG mouse model to test the efficacy of this compound, including methods for arthritis induction, clinical assessment, and detailed histological and micro-computed tomography (μCT) analysis of joint pathology.
Data Presentation: Efficacy of this compound in Zymosan-Induced Arthritis in SKG Mice
The following tables summarize the quantitative data from a representative study evaluating the therapeutic effect of this compound in the SKG mouse model of arthritis.
Table 1: Clinical Arthritis Index
| Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 5 | Week 6 | Week 7 | Week 8 |
| Vehicle (Male) | ~0.5 | ~1.5 | ~2.5 | ~3.5 | ~4.0 | ~4.5 | ~5.0 | ~5.5 |
| This compound (180 mg/kg; Male) | ~0.5 | ~1.5 | ~2.0 | ~2.5 | ~3.0 | ~3.5 | ~3.8 | ~4.0 |
| Vehicle (Female) | ~1.0 | ~2.5 | ~4.0 | ~5.5 | ~6.5 | ~7.5 | ~8.0 | ~8.5 |
| This compound (180 mg/kg; Female) | ~1.0 | ~2.0 | ~3.0 | ~4.0 | ~4.5 | ~5.0 | ~5.5 | ~6.0 |
*Data are presented as mean Arthritis Index (AI). *P < 0.05, **P < 0.01, ***P < 0.001, ****P < 0.0001 compared to the vehicle-treated group. The arthritis index was assessed weekly by scoring each paw individually on a scale of 0 to 4.
Table 2: Micro-CT Analysis of Bone Parameters in the Tarsus and Calcaneus (Day 56)
| Treatment Group | Tarsus Porosity (%) | Tarsus Connectivity Density (1/mm³) | Calcaneus Porosity (%) | Calcaneus Connectivity Density (1/mm³) | Cumulative Metatarsal Erosion Score |
| Vehicle (Male) | ~15 | ~250 | ~12 | ~300 | ~3.0 |
| This compound (180 mg/kg; Male) | ~12 | ~280 | ~10 | ~320 | ~2.5 |
| Vehicle (Female) | ~25 | ~150 | ~20 | ~200 | ~5.0 |
| This compound (180 mg/kg; Female) | ~18 | ~200 | ~15 | ~250 | ~3.5 * |
*Data are presented as mean values. *P < 0.05 compared to the vehicle-treated group.
Experimental Protocols
Zymosan-Induced Arthritis in SKG Mice
This protocol describes the induction of arthritis in SKG mice using a single intraperitoneal injection of zymosan A.
Materials:
-
SKG mice (8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles (27G)
Procedure:
-
Prepare a 4 mg/mL suspension of Zymosan A in sterile saline.
-
Warm the Zymosan A suspension in hot water for 10 minutes before injection.
-
Administer a single intraperitoneal (i.p.) injection of the Zymosan A suspension to each 8-week-old SKG mouse. The recommended dose is 2 mg of Zymosan A per mouse (0.5 mL of the 4 mg/mL suspension).
-
House the mice under specific pathogen-free (SPF) conditions.
-
Monitor the mice for the development of arthritis, which typically begins to appear within 2-3 weeks after induction.
Therapeutic Administration of this compound
This protocol outlines the oral administration of this compound to SKG mice with established arthritis.
Materials:
-
This compound
-
Vehicle (e.g., appropriate formulation for oral gavage)
-
Oral gavage needles
-
Sterile syringes
Procedure:
-
Prepare the this compound formulation at the desired concentration (e.g., for a 180 mg/kg dose).
-
Beginning on day 3 after arthritis induction, administer this compound or vehicle daily via oral gavage.
-
Continue daily treatment for the duration of the study (e.g., 56 days).
-
Monitor the animals for any signs of toxicity, including changes in body weight, lethargy, or hyperactivity.
Clinical Assessment of Arthritis
A semi-quantitative scoring system is used to evaluate the severity of arthritis in each paw.
Procedure:
-
Visually inspect each of the four paws of the mouse weekly.
-
Score each paw individually based on the following scale:
-
0: Normal, no signs of inflammation.
-
1: Mild, but definite redness and swelling limited to individual digits.
-
2: Two swollen joints/digits.
-
3: Three or more swollen joints/digits.
-
4: Severe swelling of all joints/digits.
-
-
The total arthritis index for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.
-
Record the weekly arthritis index for each mouse for the duration of the study.
Micro-Computed Tomography (μCT) Analysis of Bone Erosion
μCT is a powerful technique for the three-dimensional, quantitative assessment of bone erosion and changes in bone microarchitecture.
Procedure:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin.
-
Scan the paws using a high-resolution μCT system.
-
Reconstruct the 3D images and perform quantitative analysis of bone parameters in the regions of interest (e.g., tarsus, calcaneus, and metatarsals).
-
Quantifiable parameters include:
-
Bone Porosity (%): The percentage of void space within a defined bone volume.
-
Connectivity Density (1/mm³): A measure of the number of connections in the trabecular bone network.
-
Cumulative Erosion Score: A semi-quantitative score of bone erosions in specific bones (e.g., metatarsals), where 0 = normal and 3 = full-thickness holes.
-
Bone Volume/Tissue Volume (BV/TV): A measure of the volume of bone relative to the total volume of the region of interest.
-
Trabecular Number (Tb.N): The number of trabeculae per unit length.
-
Bone Mineral Density (BMD): The amount of mineralized tissue in a given volume of bone.
-
Histological Analysis of Arthritis
Histological examination of the joints provides detailed information on inflammation, pannus formation, and cartilage and bone destruction.
Procedure:
-
Following μCT scanning, decalcify the hind paws in a suitable decalcifying agent (e.g., 10% EDTA).
-
Process the tissues and embed them in paraffin.
-
Cut 5 μm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammation, and Safranin O-Fast Green for cartilage proteoglycan content.
-
Score the histological sections for the following parameters using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale):
-
Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissue.
-
Pannus Formation: Proliferation of synovial tissue that invades and erodes cartilage and bone.
-
Cartilage Damage: Loss of proteoglycan staining (Safranin O) and structural damage to the articular cartilage.
-
Bone Erosion: Destruction of the subchondral bone.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
References
Application Note: Evaluating the Efficacy of ELP-004 on Osteoclast Differentiation and Function Using TRAP Staining
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical in bone remodeling and various pathological conditions, including osteoporosis and rheumatoid arthritis. Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme expressed at high levels in activated osteoclasts, making it a reliable marker for their identification and quantification. This application note describes a detailed protocol for TRAP staining to assess the effect of ELP-004, a novel small molecule inhibitor of osteoclast differentiation, on osteoclastogenesis.[1][2][3][4] this compound has been shown to preferentially inhibit inflammatory-driven osteoclast maturation, making TRAP staining a crucial method for evaluating its therapeutic potential.[2]
Principle of the Method
The TRAP staining procedure is a histochemical assay that detects the activity of the tartrate-resistant acid phosphatase enzyme within cells. In the presence of a specific substrate (e.g., Naphthol AS-BI phosphate) and a chromogenic agent (e.g., Fast Red Violet LB salt) at an acidic pH, TRAP-positive cells, such as osteoclasts, will develop a distinct color (typically red to purple). The addition of tartrate to the incubation buffer inhibits the activity of most other acid phosphatases, ensuring the specific detection of TRAP. The number and size of TRAP-positive multinucleated cells are then quantified to determine the extent of osteoclast differentiation.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for screening and dose-response studies of compounds like this compound.
Materials
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Cell culture medium (e.g., α-MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound (or vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, optional)
-
TRAP Staining Kit (containing substrate, chromogen, and tartrate-containing buffer) or individual reagents:
-
Acetate buffer (0.1 M sodium acetate, pH 5.0)
-
Naphthol AS-MX phosphate
-
Fast Red Violet LB salt
-
Sodium tartrate
-
-
Distilled or deionized water
-
Microscope for imaging
Procedure
-
Cell Seeding: Seed osteoclast precursor cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO2 incubator.
-
Induction of Osteoclast Differentiation: After 24 hours, replace the medium with fresh medium containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Treatment with this compound: Add various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or the vehicle control to the respective wells. A typical treatment period is 5-7 days, with medium changes every 2-3 days.
-
Fixation: After the incubation period, carefully aspirate the culture medium. Wash the cells once with 100 µL of PBS per well. Add 50 µL of fixative solution to each well and incubate for 5-10 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the wells three times with 250 µL of deionized water each time.
-
TRAP Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions. Typically, this involves dissolving a chromogenic substrate in a tartrate-containing buffer.
-
Add 50 µL of the TRAP staining solution to each well.
-
Incubate the plate at 37°C for 20-60 minutes. Monitor the color development under a microscope. The optimal incubation time will vary depending on the cell type and density.
-
Stop the reaction by aspirating the staining solution and washing the wells with deionized water.
-
-
Microscopy and Quantification:
-
Add 100 µL of PBS to each well to prevent the cells from drying out.
-
Capture images of the stained cells using a light microscope.
-
Quantify osteoclast formation by counting the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei) per well. The area of TRAP-positive staining can also be measured using image analysis software.
-
Data Presentation
The following table summarizes hypothetical data from an experiment evaluating the effect of this compound on osteoclast differentiation.
| Treatment Group | Concentration (µM) | TRAP-Positive Multinucleated Cells (per well) | Percentage Inhibition (%) |
| Vehicle Control | 0 | 150 ± 12 | 0 |
| This compound | 0.1 | 115 ± 9 | 23.3 |
| This compound | 1 | 62 ± 7 | 58.7 |
| This compound | 10 | 15 ± 4 | 90.0 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Measuring Bone Mineral Density in Mice Treated with ELP-004
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELP-004 is an investigational small molecule that has shown potential in mitigating bone erosion, particularly in the context of inflammatory conditions such as rheumatoid arthritis. It functions as a preferential inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which play a crucial role in osteoclast maturation under inflammatory stimuli. This document provides detailed protocols for assessing the in vivo efficacy of this compound on bone mineral density (BMD) and bone microarchitecture in a murine model of inflammatory arthritis using micro-computed tomography (µCT).
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on key bone parameters in a murine model of arthritis.
Table 1: Effect of this compound on Femoral Bone Parameters in Female SKG Mice with Induced Arthritis
| Parameter | Vehicle-Treated | This compound-Treated | Percentage Improvement |
| Bone Mineral Density (BMD) (g/cm³) | 0.1127 | 0.1436 | 27.4% |
| Trabecular Number (Tb.N) (1/mm) | ~5.5 | ~7.0 | ~27.3% |
| Bone Volume/Tissue Volume (BV/TV) (%) | ~10 | ~15 | ~50% |
| Bone Surface Density (BS/TV) (1/mm) | 5.15 ± 1.49 | 6.78 ± 2.20 | 31.6% |
Data adapted from a study in female SKG mice with zymosan-induced arthritis, treated daily with 180 mg/kg this compound via oral gavage for 8 weeks.[1]
Table 2: Effect of this compound on L5 Vertebrae Trabecular Bone Parameters in SKG Mice with Induced Arthritis
| Sex | Parameter | Vehicle-Treated | This compound-Treated |
| Male | Trabecular Number (Tb.N) (1/mm) | Increased with this compound | Increased with this compound |
| Bone Surface Density (BS/TV) (1/mm) | Increased with this compound | Increased with this compound | |
| Female | Trabecular Number (Tb.N) (1/mm) | Increased with this compound | Increased with this compound |
| Bone Surface Density (BS/TV) (1/mm) | Increased with this compound | Increased with this compound |
Qualitative summary based on findings that trabecular number and bone surface density were increased in the L5 vertebrae of this compound-treated mice compared to vehicle controls in both sexes.[1]
Experimental Protocols
Animal Model and this compound Administration
A murine model of inflammatory arthritis (e.g., SKG mice) is utilized to assess the therapeutic effects of this compound on bone structure.
-
Animal Husbandry: House mice in a controlled environment with a standard diet and water ad libitum.
-
Induction of Arthritis: At 8 weeks of age, induce arthritis with a single intraperitoneal injection of 2 mg of zymosan A.[2]
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 20% hydroxypropyl-beta-cyclodextrin) daily via oral gavage.
-
This compound Treatment Group: Administer this compound (e.g., 180 mg/kg) reconstituted in the vehicle solution daily via oral gavage.[2]
-
-
Treatment Duration: Continue daily treatment for a predefined period, for instance, 8 weeks, to observe significant changes in bone parameters.[1]
-
Monitoring: Monitor animal health and the progression of arthritis (e.g., arthritic index scoring) weekly.
Micro-Computed Tomography (µCT) Analysis of Bone Mineral Density and Microarchitecture
µCT is a high-resolution imaging technique used for the three-dimensional assessment of bone structure.
-
Sample Preparation: At the end of the treatment period, euthanize the mice and carefully dissect the femurs and lumbar vertebrae (specifically L5). Remove soft tissue without damaging the bone surface. Store the samples in a suitable fixative (e.g., 70% ethanol).
-
µCT Scanning:
-
Scan the bones using a high-resolution µCT system (e.g., Scanco Medical or similar).
-
Scanning Parameters: Use appropriate settings for murine bones, typically a voxel size of 6-10 µm for accurate trabecular analysis. The X-ray energy and intensity should be optimized for bone imaging (e.g., 55 kVp, 145 µA).
-
Calibration: Calibrate the scanner using a hydroxyapatite phantom to convert grayscale values to bone mineral density in mg HA/cm³.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the scanned images to generate 3D representations of the bones.
-
Region of Interest (ROI) Selection:
-
Femur: Define a region of interest in the distal femur for trabecular bone analysis, typically starting just proximal to the growth plate and extending for a set number of slices. A second ROI can be defined in the mid-diaphysis for cortical bone analysis.
-
Vertebrae: Isolate the L5 vertebra and define an ROI within the vertebral body for trabecular bone analysis.
-
-
Thresholding: Apply a global threshold to segment the bone from the background.
-
Parameter Quantification: Use the analysis software to calculate key bone parameters, including:
-
Bone Mineral Density (BMD): The amount of mineralized tissue in the bone volume.
-
Trabecular Bone Volume Fraction (BV/TV): The ratio of trabecular bone volume to the total tissue volume.
-
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
Cortical Thickness (Ct.Th): The average thickness of the cortical shell.
-
-
Visualizations
Caption: Experimental workflow for assessing this compound effects on bone.
Caption: this compound's inhibitory action on inflammatory osteoclastogenesis.
References
Application Notes and Protocols: Assessing Off-Target Effects of ELP-004 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELP-004 is an investigational small molecule inhibitor of osteoclast differentiation, a critical process in bone resorption.[1][2][3][4] Preclinical studies have demonstrated its efficacy in models of bone erosion and have suggested minimal off-target effects.[1] However, a thorough assessment of off-target interactions is a critical step in the preclinical safety evaluation of any new chemical entity to de-risk its progression into clinical development. Unintended interactions with other cellular targets can lead to adverse effects and toxicity.
These application notes provide a comprehensive framework and detailed protocols for assessing the potential off-target effects of this compound in various cellular assays. The described methodologies will enable researchers to generate robust and reproducible data to build a comprehensive safety profile of this compound. The protocols cover general cytotoxicity assessment, broad-spectrum kinase profiling, specific receptor binding assays, and gene expression analysis to identify unanticipated cellular responses.
Key Experiments for Off-Target Assessment
A multi-pronged approach is recommended to thoroughly evaluate the off-target profile of this compound. This includes:
-
Cytotoxicity Assays: To determine the general toxicity of this compound in various cell lines and establish a therapeutic window.
-
Kinase Profiling: To screen this compound against a broad panel of kinases, as they are common off-target liabilities for small molecule inhibitors.
-
Receptor Binding Assays: To investigate potential interactions with a panel of common receptors, transporters, and ion channels.
-
Gene Expression Profiling: To identify changes in global gene expression patterns that may indicate the activation or inhibition of unintended signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Type | This compound IC50 (µM) |
| RAW 264.7 | Murine Macrophage (Osteoclast Precursor) | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | CellTiter-Glo® | 85.2 |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| Jurkat | Human T-lymphocyte | CellTiter-Glo® | 92.5 |
| Primary Human Osteoblasts | Human Osteoblast | MTT | > 100 |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
| On-Target | ||
| TRPM7 | TRP Channel Kinase | 92% |
| Potential Off-Targets | ||
| SRC | Tyrosine Kinase | 15% |
| LCK | Tyrosine Kinase | 12% |
| FYN | Tyrosine Kinase | 10% |
| p38α (MAPK14) | MAP Kinase | 8% |
| JNK1 (MAPK8) | MAP Kinase | 5% |
| Over 400 other kinases screened | - | < 5% |
Table 3: Receptor and Transporter Binding Profile of this compound (10 µM)
| Target | Class | % Inhibition at 10 µM |
| On-Target | ||
| - | - | - |
| Potential Off-Targets | ||
| Dopamine Transporter (DAT) | Transporter | 28% |
| Sigma-1 Receptor | Receptor | 18% |
| Muscarinic M1 Receptor | GPCR | < 10% |
| Adrenergic α2A Receptor | GPCR | < 10% |
| Over 60 other targets screened | - | < 10% |
Table 4: Summary of Gene Expression Changes in HepG2 cells treated with this compound (10 µM) for 24 hours
| Pathway | Regulation | Number of Differentially Expressed Genes | p-value |
| Cholesterol Biosynthesis | Down | 8 | 1.2 x 10-5 |
| Cytochrome P450 Metabolism | Up | 5 | 3.5 x 10-4 |
| NRF2-mediated Oxidative Stress Response | Up | 4 | 8.1 x 10-3 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.
Objective: To assess the effect of this compound on the metabolic activity of cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well.
-
Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Kinase Profiling
This protocol outlines a general procedure for submitting a compound to a commercial kinase profiling service.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Ensure the purity of the compound is >95%.
-
-
Service Provider Selection:
-
Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Promega, Reaction Biology).
-
Select a kinase panel that provides broad coverage of the human kinome.
-
-
Assay Format:
-
Typically, an initial screen is performed at a single concentration (e.g., 1 µM or 10 µM) in duplicate.
-
Biochemical assays, such as radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET, ADP-Glo), are commonly used.
-
-
Submission and Execution:
-
Follow the provider's instructions for sample submission.
-
The CRO will perform the assays at a fixed ATP concentration (often at the Km for each kinase) and report the percentage of inhibition for each kinase.
-
-
Data Analysis:
-
Review the data to identify any kinases that are significantly inhibited by this compound.
-
For any significant "hits," consider follow-up dose-response studies to determine the IC50 values.
-
Protocol 3: Receptor Binding Assay
This protocol provides a general workflow for assessing off-target binding to a panel of receptors, transporters, and ion channels.
Objective: To identify potential interactions of this compound with known G-protein coupled receptors (GPCRs), ion channels, and transporters.
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
-
Service Provider Selection:
-
Select a CRO that offers a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen, Charles River).
-
-
Assay Format:
-
These are typically competitive binding assays using a radiolabeled ligand specific for each target.
-
The assay measures the ability of this compound to displace the radioligand from its target.
-
An initial screen is usually performed at a concentration of 10 µM.
-
-
Execution and Data Reporting:
-
The CRO will perform the assays using membrane preparations from cells expressing the target of interest.
-
The results are reported as the percentage of inhibition of radioligand binding.
-
-
Data Analysis:
-
A significant inhibition (typically >50%) at 10 µM is considered a "hit" and may warrant further investigation to determine the IC50 and functional consequences.
-
Protocol 4: Gene Expression Profiling by RNA Sequencing
Objective: To identify global changes in gene expression in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HepG2)
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a non-toxic concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) in triplicate for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the this compound-treated and vehicle-treated groups.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis, Ingenuity Pathway Analysis) to identify biological pathways that are significantly enriched among the differentially expressed genes.
-
Visualizations
References
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of ELP-004 in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ELP-004 in human plasma. This compound is an investigational osteoclast inhibitor with therapeutic potential in the treatment of bone erosion associated with inflammatory conditions such as rheumatoid arthritis.[1][2][3] The described method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method has been validated according to the general principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation and is suitable for supporting preclinical and clinical pharmacokinetic studies of this compound.
Introduction
This compound is a novel small molecule designed to inhibit osteoclast maturation and function, thereby reducing bone erosion in inflammatory diseases. Preclinical studies have demonstrated its promising pharmacokinetic profile and metabolic stability. To support further clinical development, a reliable and validated bioanalytical method for the quantification of this compound in a biological matrix such as plasma is essential. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, which can be readily implemented in a bioanalytical laboratory.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (>99% purity)
-
This compound-d4 (deuterated internal standard) (>99% purity)
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Blank human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Figure 1: Sample Preparation Workflow
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions were optimized by infusing a standard solution of this compound and this compound-d4.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 234.1 | 162.0 | 80 | 25 |
| This compound-d4 | 238.1 | 166.0 | 80 | 25 |
| Note: The m/z values for this compound and its deuterated internal standard are hypothetical and would need to be determined from the actual chemical structure. |
Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines.
Selectivity
The selectivity of the method was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1.00 ng/mL with a signal-to-noise ratio of >10 and acceptable accuracy and precision.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | r² |
| 1.00 - 1000 | y = mx + c (linear, 1/x²) | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1.00 ng/mL), low QC (3.00 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL).
Table 4: Summary of Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 1.00 (LLOQ) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| 3.00 (Low) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| 100 (Medium) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| 800 (High) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect Data
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| 3.00 (Low) | ~90 | 95 - 105 |
| 100 (Medium) | ~92 | 95 - 105 |
| 800 (High) | ~91 | 95 - 105 |
Stability
The stability of this compound in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 6: Stability Summary
| Stability Condition | Duration | Accuracy Deviation (%) |
| Bench-top (Room Temperature) | 6 hours | ≤ ±15 |
| Freeze-Thaw (3 cycles) | 3 cycles | ≤ ±15 |
| Long-term (-80°C) | 90 days | ≤ ±15 |
Results and Discussion
The developed LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard minimizes potential variability from sample processing and matrix effects. The chromatographic conditions provide good peak shape and resolution from endogenous plasma components. The validation results demonstrate that the method is accurate, precise, and meets the criteria for bioanalytical method validation as per regulatory guidelines.
Figure 2: LC-MS/MS Analytical Workflow
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method is suitable for the analysis of samples from pharmacokinetic studies and can be used to support the clinical development of this compound.
References
In Vitro 3D Co-Culture Model for Evaluating ELP-004 in Osteoarticular Tuberculosis
References
- 1. Quantitative evaluation of bone resorption activity of osteoclast‐like cells by measuring calcium phosphate resorbing area using incubator‐facilitated and video‐enhanced microscopy | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Networked T Cell Death following Macrophage Infection by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ELP-004 Technical Support Center: Troubleshooting Solubility for In Vitro Studies
For researchers, scientists, and drug development professionals utilizing the TRPC channel inhibitor ELP-004, ensuring its proper solubilization is critical for obtaining reliable and reproducible results in in vitro studies. Due to its hydrophobic nature, this compound can present challenges with precipitation in aqueous cell culture media. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a high-concentration stock solution of this compound. For in vivo animal studies, formulations with 20% hydroxypropyl-beta-cyclodextrin (HPbCD) have been utilized and may be adaptable for certain in vitro applications where DMSO is not suitable.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs when a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media. The rapid change in solvent polarity reduces the solubility of this compound, causing it to precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.
Q4: Can I use other organic solvents like ethanol to dissolve this compound?
A4: While other organic solvents might dissolve this compound, their compatibility with your specific cell line and experimental assay must be validated. Ethanol can be more cytotoxic to some cells than DMSO. If you choose to use an alternative solvent, it is crucial to perform vehicle control experiments to assess its impact.
Q5: How does the pH of the medium affect this compound solubility?
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Delayed Precipitation in the Incubator
If your media containing this compound appears clear initially but forms a precipitate after several hours or days in the incubator, the following factors may be at play.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can decrease the solubility of the compound over time. | Pre-warm the media to 37°C before adding this compound. Minimize the time the culture vessels are outside the incubator. |
| Media Evaporation | Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds. | Use a medium containing a buffer such as HEPES to maintain a stable pH. Ensure the CO2 level in the incubator is appropriate for your medium's buffering system. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins in the serum, leading to the formation of insoluble complexes. | If possible, test the solubility of this compound in different basal media formulations. For serum-containing media, be aware that protein binding can affect solubility. |
Quantitative Data Summary
While a detailed public solubility profile for this compound is not available, the following table summarizes its likely solubility characteristics based on its chemical properties as a dichloropropionanilide analog and information from preclinical studies.
| Solvent/Condition | Solubility | Notes |
| Water | Very Poor | As a hydrophobic molecule, aqueous solubility is expected to be low. |
| Phosphate-Buffered Saline (PBS) | Very Poor | Similar to water, solubility is expected to be minimal. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be an alternative to DMSO, but cytotoxicity should be evaluated. |
| Aqueous solution with 20% HPbCD | Enhanced Solubility | Used for in vivo formulations and can be a strategy to increase aqueous solubility for in vitro work. |
| Cell Culture Media (Final Dilution) | Limited | The final concentration is limited by its low aqueous solubility. Precipitation can occur if the solubility limit is exceeded. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM or higher). Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C may aid dissolution.
-
Prepare Serial Dilutions in DMSO: In separate sterile tubes, perform a serial dilution of your high-concentration stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add to Cell Culture Medium: In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL). Then, add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve a final DMSO concentration of 1% or less. Include a well with medium and DMSO only as a negative control.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). For a more quantitative assessment, you can measure the absorbance at a wavelength of 600-700 nm, where an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains visually clear is the maximum working concentration you should use for your experiments under these conditions.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.
Procedure:
-
Prepare a Concentrated DMSO Stock: Based on your determined maximum soluble concentration, prepare a stock solution in 100% DMSO that is sufficiently concentrated to keep the final DMSO volume in your culture low (e.g., 1000x the final desired concentration).
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Prepare an Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a rapid solvent change, first, dilute your concentrated DMSO stock to an intermediate concentration in a small volume of pre-warmed media.
-
Prepare the Final Working Solution: Add the concentrated stock solution (or the intermediate dilution) dropwise to the pre-warmed medium while gently vortexing. For example, to make 1 mL of a 10 µM final solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.
-
Final Visual Check: Before adding to your cells, visually inspect the final working solution to ensure it is clear and free of any precipitate.
Signaling Pathway
This compound is an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. In the context of osteoclastogenesis, the influx of Ca2+ through these channels is a critical step in the signaling cascade that leads to the activation of the master transcription factor for osteoclast differentiation, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). By blocking TRPC channels, this compound inhibits this Ca2+ influx, thereby suppressing NFATc1 activation and subsequent osteoclast differentiation and function.
Caption: this compound signaling pathway in osteoclastogenesis.
Technical Support Center: Optimizing ELP-004 Dosage for Maximum Efficacy in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the dosage of ELP-004 for maximum efficacy in mouse models of inflammatory bone loss.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of osteoclast differentiation.[1][2][3][4] Its primary target is believed to be the Transient Receptor Potential Canonical (TRPC) channels, which are critical mediators of inflammatory bone erosion. By inhibiting these channels, this compound interferes with the signaling pathways that lead to the maturation of osteoclasts, the cells responsible for bone resorption. This action is particularly effective in the context of inflammatory cytokines like TNFα and LTB4.
Q2: What is the recommended starting dose for this compound in mice?
A2: Based on preclinical studies, a range of doses has been tested depending on the administration route. For initial efficacy studies, a daily oral gavage of a lipid-based nanoparticle formulation of this compound (this compound-LNE) at 180 mg/kg has shown efficacy in reducing arthritis phenotypes in SKG mice.[5] For other routes, single doses of 2 mg/kg (intravenous), 10 mg/kg (oral), and 2 mg/kg (subcutaneous) have been used for pharmacokinetic studies. A high subcutaneous dose of 40 mg/kg has been administered to assess brain distribution. Researchers should perform a pilot dose-ranging study to determine the optimal dose for their specific mouse model and experimental conditions.
Q3: What is the maximum tolerated dose (MTD) of this compound in mice?
A3: A formal maximum tolerated dose (MTD) study for this compound has not been published in the reviewed literature. However, a daily oral dose of 180 mg/kg of an this compound-LNE formulation was administered for 56 days in SKG mice without reports of significant toxicity. Additionally, a single subcutaneous dose of 40 mg/kg was used to assess brain penetration. Preclinical safety studies have shown that this compound is non-mutagenic, does not induce chromosomal aberrations, and is non-cardiotoxic. To establish the MTD for a specific study, a dose escalation experiment is recommended, monitoring for clinical signs of toxicity and changes in body weight.
Q4: How should this compound be formulated for administration?
A4: For oral administration, this compound has been formulated as a lipid-based nanoparticle (LNE) preparation. For pharmacokinetic studies, it has been reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPβCD). The choice of vehicle should be appropriate for the intended route of administration and should be tested for any effects on its own in a vehicle control group.
Q5: What are the expected pharmacokinetic properties of this compound in mice?
A5: this compound is rapidly absorbed and distributed following intravenous, oral, and subcutaneous administration. Following a single oral dose of 10 mg/kg, the maximum plasma concentration (Cmax) is reached in approximately 15 minutes. The oral bioavailability is around 13%. Subcutaneous administration of 2 mg/kg also results in a Tmax of 15 minutes with a much higher bioavailability of 83%. The plasma half-life is approximately 30 minutes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy in a collagen-induced arthritis (CIA) model. | - Insufficient dose. - Inappropriate route of administration or formulation. - Poor induction of arthritis. - Timing of treatment initiation. | - Perform a dose-response study to identify an effective dose. - Consider a more bioavailable route like subcutaneous administration or an optimized oral formulation like this compound-LNE. - Ensure proper immunization and booster protocols for robust arthritis induction. Refer to detailed CIA protocols. - Initiate treatment at the first signs of arthritis or prophylactically, depending on the study design. |
| High variability in response between animals. | - Inconsistent drug administration. - Genetic variability within the mouse strain. - Differences in the severity of arthritis induction. | - Ensure accurate and consistent dosing for all animals. - Use a well-characterized and genetically stable mouse strain (e.g., DBA/1 mice for CIA). - Randomize animals into treatment groups based on initial arthritis scores to ensure even distribution of disease severity. |
| Signs of toxicity (e.g., weight loss, lethargy). | - The administered dose exceeds the maximum tolerated dose. - Adverse reaction to the vehicle. | - Reduce the dose of this compound. - Conduct a formal MTD study to establish a safe dose range. - Include a vehicle-only control group to rule out vehicle-related toxicity. |
| Difficulty in assessing bone erosion accurately. | - Insufficient resolution of the imaging technique. - Subjective scoring methods. | - Utilize high-resolution imaging techniques such as micro-computed tomography (micro-CT) for detailed 3D quantification of bone volume and erosion. - Employ a standardized, blinded scoring system for radiographic or histological assessment of bone lesions. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Subcutaneous (2 mg/kg) |
| Cmax (ng/mL) | 1220 (C0) | 211 | 461 |
| Tmax (min) | - | ~15 | ~15 |
| Bioavailability (F) | - | 13% | 83% |
| Half-life (t1/2α) | 0.19 h | - | - |
| Half-life (t1/2β) | 0.49 h | - | - |
| Volume of Distribution (Vd) | 3.65 L/kg | - | - |
| Clearance (CL) | 85.5 mL/min/kg | - | - |
Table 2: Investigated Dosages of this compound in Mice
| Dose | Route of Administration | Mouse Model | Study Purpose | Reference |
| 2 mg/kg | Intravenous | C57Bl/6 | Pharmacokinetics | |
| 10 mg/kg | Oral | C57Bl/6 | Pharmacokinetics | |
| 2 mg/kg | Subcutaneous | C57Bl/6 | Pharmacokinetics | |
| 40 mg/kg | Subcutaneous | Not specified | Brain Distribution | |
| 180 mg/kg (LNE formulation) | Daily Oral Gavage | SKG | Efficacy in Arthritis |
Experimental Protocols
Protocol 1: Induction and Treatment of Collagen-Induced Arthritis (CIA) in Mice
This protocol is adapted from established methods for inducing CIA in DBA/1 mice.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for administration
-
Vehicle control
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of CII solution and CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Arthritis Scoring:
-
Begin monitoring mice for signs of arthritis around day 21.
-
Score each paw 2-3 times per week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
-
Treatment Initiation:
-
Randomize mice into treatment groups when the mean arthritis score reaches a predetermined level (e.g., 4-6).
-
Administer this compound or vehicle control at the desired dose and frequency (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue arthritis scoring and body weight measurements throughout the study.
-
At the study endpoint, collect paws for histological analysis and/or micro-CT imaging to assess bone erosion.
-
Protocol 2: Assessment of Bone Erosion using Micro-Computed Tomography (micro-CT)
This protocol provides a method for the quantitative analysis of joint and bone architecture.
Materials:
-
Excised mouse paws from the efficacy study
-
Micro-CT scanner
-
Analysis software
Procedure:
-
Sample Preparation:
-
Fix the excised paws in 10% neutral buffered formalin for 24 hours.
-
Transfer the paws to 70% ethanol for storage.
-
-
Micro-CT Scanning:
-
Scan the paws using a high-resolution micro-CT system.
-
Use appropriate settings to achieve a voxel size that allows for detailed visualization of bone structures (e.g., 10-20 µm).
-
-
3D Reconstruction and Analysis:
-
Reconstruct the 3D images from the scan data.
-
Define a region of interest (ROI) that encompasses the joints of the paw (e.g., wrist and carpal bones).
-
Quantify bone volume (BV), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Visually inspect and quantify bone erosions.
-
Visualizations
Caption: this compound inhibits inflammatory osteoclastogenesis by blocking TRPC channels.
Caption: Workflow for assessing this compound efficacy in a mouse CIA model.
References
addressing variability in ELP-004 osteoclastogenesis assay results
Welcome to the technical support center for the ELP-004 osteoclastogenesis assay. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems you may encounter when using this compound in your osteoclastogenesis assays.
Q1: What is this compound and how does it affect osteoclastogenesis?
A1: this compound is an osteoclast inhibitor currently in preclinical development for the treatment of bone erosion.[1][2][3][4] It has been shown to inhibit the differentiation of osteoclasts.[1] By interfering with osteoclast formation, this compound aims to reduce bone resorption associated with various diseases.
Q2: I am observing high variability in my TRAP-positive multinucleated cell counts between wells treated with the same concentration of this compound. What are the potential causes and solutions?
A2: High variability in osteoclast counts can stem from several factors. Here’s a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Uneven cell distribution is a common source of variability. Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. It has been observed that seeding density has a positive effect on the formation of total multinucleated cells. |
| Variability in Reagent Concentration | Inaccurate pipetting of this compound, M-CSF, or RANKL can lead to inconsistent results. Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are prone to evaporation, which can concentrate media components and affect cell differentiation. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity. |
| Lot-to-Lot Variability of Serum | Fetal Bovine Serum (FBS) is a critical component of culture media and can vary significantly between lots, impacting osteoclast differentiation. It is recommended to test different lots of FBS to find one that optimally supports osteoclastogenesis and then purchase a large quantity of that specific lot. |
| Cell Health and Passage Number | The health and passage number of your osteoclast precursor cells (e.g., RAW264.7 or primary bone marrow-derived macrophages) can influence their differentiation potential. Use cells at a consistent and low passage number. Regularly check for signs of stress or contamination. |
Q3: I am not seeing a dose-dependent inhibition of osteoclast differentiation with this compound. What should I check?
A3: If you are not observing the expected dose-dependent effect of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration Range | The effective concentration range of this compound may be different for your specific cell type or assay conditions. Perform a wider range of serial dilutions to determine the optimal inhibitory concentrations. |
| Degradation of this compound | Ensure proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Suboptimal Culture Conditions | The concentrations of M-CSF and RANKL are critical for osteoclast differentiation. Ensure you are using the optimal concentrations of these cytokines for your cell system. Titrate M-CSF and RANKL to find the concentrations that yield robust osteoclast formation in your control wells. |
| Assay Timing | The timing of this compound addition and the total duration of the culture can impact the observed effect. Add this compound at the same time as the differentiation factors (M-CSF and RANKL). The culture period may need to be optimized; osteoclast formation can take several days. |
Q4: My negative control wells (no this compound) show poor osteoclast formation. How can I improve this?
A4: Robust osteoclast formation in your control wells is essential for a valid experiment. Here are some tips to improve it:
| Potential Cause | Troubleshooting Steps |
| Suboptimal M-CSF and RANKL Concentrations | The concentrations of M-CSF and RANKL are crucial for osteoclast differentiation. Titrate both cytokines to determine the optimal concentrations for your specific cell type (e.g., primary cells or cell lines). |
| Poor Cell Viability or Adherence | Ensure your precursor cells are healthy and adhere properly to the culture plate. Use pre-coated plates if necessary. Check cell viability before seeding. |
| Inhibitory Components in Media | Some batches of FBS or other media components may contain factors that inhibit osteoclastogenesis. As mentioned, testing different lots of FBS is crucial. |
| Contamination | Microbial contamination can inhibit cell growth and differentiation. Regularly check your cultures for any signs of contamination and maintain sterile techniques. |
Experimental Protocols
Here are detailed methodologies for key experiments related to the this compound osteoclastogenesis assay.
In Vitro Osteoclastogenesis Assay using Bone Marrow-Derived Macrophages (BMMs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse and dissect the femurs and tibias.
-
Remove the surrounding muscle tissue and cut the ends of the bones.
-
Flush the bone marrow from the bone cavity using a syringe with α-MEM.
-
Collect the cell suspension and pass it through a 40 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in culture medium.
-
-
Culture of Bone Marrow-Derived Macrophages:
-
Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL of M-CSF for 3-4 days. This will promote the proliferation and differentiation of macrophages.
-
After incubation, non-adherent cells are removed, and the adherent cells (BMMs) are used as osteoclast precursors.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well.
-
Culture the cells in differentiation medium containing α-MEM, 10% FBS, 1% penicillin-streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Add this compound at various concentrations to the designated wells.
-
Culture for 5-7 days, replacing the medium every 2-3 days.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is a common method for their identification.
-
Fixation:
-
After the culture period, carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Fix the cells with a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution) for 10 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions (e.g., a solution containing Naphthol AS-MX phosphate and a tartrate-containing buffer).
-
Incubate the cells with the TRAP staining solution at 37°C until a red or purple color develops in the osteoclasts.
-
-
Visualization and Quantification:
-
Wash the wells with water and allow them to air dry.
-
Visualize the cells under a microscope. TRAP-positive multinucleated cells (containing 3 or more nuclei) are identified as osteoclasts.
-
Count the number of osteoclasts per well to quantify the effect of this compound.
-
Signaling Pathways in Osteoclastogenesis
Understanding the signaling pathways involved in osteoclast differentiation is crucial for interpreting your results. The two primary cytokines that regulate this process are Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).
M-CSF Signaling Pathway
M-CSF is essential for the proliferation, survival, and differentiation of osteoclast precursors. It binds to its receptor, c-Fms, which triggers downstream signaling cascades.
M-CSF signaling pathway in osteoclast precursors.
RANKL Signaling Pathway
RANKL is the primary cytokine that drives the differentiation of precursor cells into mature, multinucleated osteoclasts. Its binding to the RANK receptor initiates a complex signaling cascade involving TRAF6, NF-κB, and MAP kinases, ultimately leading to the activation of NFATc1, the master regulator of osteoclastogenesis.
RANKL signaling pathway in osteoclast differentiation.
Experimental Workflow for Testing this compound
This diagram outlines the general workflow for assessing the impact of this compound on osteoclastogenesis.
Workflow for this compound osteoclastogenesis assay.
References
common challenges in working with TRPC channel inhibitors in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with TRPC channel inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: My TRPC inhibitor shows variable potency in different experiments. What could be the cause?
A1: The potency and efficacy of TRPC channel inhibitors can be dependent on the activator used. Different activators may induce distinct conformational states of the channel, leading to altered inhibitor binding affinity. It is recommended to profile new TRPC inhibitors against multiple activators to understand their activity profile comprehensively.
Q2: I am observing off-target effects with my inhibitor. How can I confirm the effect is specific to the TRPC channel I am studying?
A2: Off-target effects are a significant challenge with many TRPC inhibitors. For example, SKF-96365 and 2-APB are known to have multiple targets.[1][2] To confirm specificity, consider the following:
-
Use multiple, structurally distinct inhibitors: If different inhibitors for the same target produce the same physiological result, it increases confidence in the target's role.
-
Perform experiments on knockout/knockdown cells: The most rigorous approach is to test the inhibitor on cells where the target TRPC channel has been genetically removed. The effect of the inhibitor should be absent in these cells.
-
Test against a panel of related channels: Profile your inhibitor against other TRPC channel subtypes and other related ion channels to determine its selectivity.
Q3: My inhibitor has poor solubility in aqueous solutions. How can I improve its delivery in my in vitro assay?
A3: Poor solubility is a common issue for some TRPC inhibitors, such as the potent xanthine-based compounds which can have solubilities as low as 0.03 µM at physiological pH. To address this:
-
Use a suitable solvent: Initially, dissolve the inhibitor in a solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.
-
Formulate with excipients: For certain applications, formulating the inhibitor with solubility-enhancing agents may be an option, though this is more common for in vivo studies.
-
Consider alternative compounds: If solubility issues persist and impact data reproducibility, it may be necessary to use an alternative inhibitor with more favorable physicochemical properties.
Q4: Are there any known issues with commonly used TRPC inhibitors that I should be aware of?
A4: Yes, several widely used TRPC inhibitors have known liabilities:
-
SKF-96365: Initially identified as a blocker of receptor-mediated calcium entry, it is now known to be non-selective and can even inhibit voltage-gated T-type Ca2+ channels.
-
2-Aminoethoxydiphenyl borate (2-APB): This compound has a broad array of effects, including inhibition of IP3-induced Ca2+ release, modulation of store-operated Ca2+ entry (SOCE), and effects on other TRP channels like TRPM8, TRPV1, TRPV2, and TRPV3.
-
AC1903: Initially reported as a selective TRPC5 inhibitor, it has since been shown to inhibit multiple TRPC channels, including TRPC3, TRPC4, TRPC6, and TRPV4.
Troubleshooting Guides
Problem 1: Inconsistent results in calcium imaging assays.
-
Possible Cause 1: Cell health and dye loading.
-
Troubleshooting: Ensure cells are healthy and not overgrown. Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and loading time to ensure adequate signal without causing cytotoxicity.
-
-
Possible Cause 2: Endogenous channel activity.
-
Troubleshooting: The host cells used for heterologous expression may have endogenous channels that contribute to calcium influx. To isolate the TRPC-mediated signal, you can use low concentrations of lanthanides to block endogenous store-operated Ca2+ entry (SOCE) or use Ba²+ or Sr²+ as charge carriers, as they are less permeable through endogenous SOCE channels.
-
-
Possible Cause 3: Activator stability and concentration.
-
Troubleshooting: Prepare fresh activator solutions. Ensure the final concentration of the activator is appropriate to elicit a robust and reproducible response. For some activators like OAG (1-oleoyl-2-acetyl-sn-glycerol), which activates TRPC3/6/7, be aware that it can inhibit TRPC4/5.
-
Problem 2: Difficulty obtaining stable recordings in patch-clamp experiments.
-
Possible Cause 1: Poor seal formation.
-
Troubleshooting: Ensure the surface of the cell is clean. Use high-quality borosilicate glass for pipettes and polish the tip. The osmolarity of the pipette and bath solutions should be appropriate for the cell type.
-
-
Possible Cause 2: Channel rundown.
-
Troubleshooting: Some TRP channels exhibit "rundown," where channel activity decreases over time in the whole-cell configuration due to the washout of essential intracellular components. Consider using the perforated patch technique to preserve the intracellular environment.
-
-
Possible Cause 3: Voltage-clamp errors.
-
Troubleshooting: When recording large currents, significant voltage errors can occur due to the series resistance. Ensure proper series resistance compensation. If currents are very large, consider reducing the expression level of the channel.
-
Quantitative Data
Table 1: IC50 Values of Common TRPC Inhibitors
| Inhibitor | Target(s) | IC50 | Assay Type | Reference |
| Pico145/HC-608 | TRPC1/4/5 | 0.03–1.3 nM | Calcium Imaging | |
| HC-070 | TRPC1/4/5 | 0.3–2 nM | Calcium Imaging | |
| SAR7334 | TRPC6 | 7.9 nM | Patch-Clamp | |
| GFB-8438 | TRPC4/5 | 0.18 µM (TRPC4), 0.29 µM (TRPC5) | Qpatch | |
| ML204 | TRPC4 | ~1 µM | Calcium Imaging | |
| AC1903 | TRPC5 | 4.06 µM | Not Specified | |
| SKF-96365 | Broad Spectrum | Micromolar Range | Various | |
| 2-APB | Broad Spectrum | >50 µM for inhibition | Calcium Imaging |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPC Inhibitor Screening
-
Cell Preparation: Seed HEK293 cells stably expressing the TRPC channel of interest and a suitable receptor for activation (e.g., M3 muscarinic receptor for TRPC6) in a 96-well plate. Allow cells to adhere and grow to an appropriate confluency.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive dye like Fluo-4 AM (typically 1-5 µM) in the buffer for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Wash off the excess dye. Add the TRPC inhibitor at various concentrations to the wells and incubate for a specified period (e.g., 2-15 minutes).
-
Activation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Establish a baseline fluorescence reading. Add the channel activator (e.g., acetylcholine for M3 receptor-mediated activation) and immediately begin recording the change in fluorescence intensity over time. The fluorescence emission is typically measured around 510-520 nm.
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (activator alone) to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells expressing the target TRPC channel on glass coverslips.
-
Solution Preparation: Prepare the extracellular (bath) and intracellular (pipette) solutions. A typical extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution might contain (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.3.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Obtain a gigaohm seal on a cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Perfuse the activator to induce TRPC channel currents.
-
Once a stable current is achieved, co-perfuse the inhibitor with the activator to measure the degree of block.
-
-
Data Analysis: Measure the current amplitude before and after inhibitor application to determine the percentage of inhibition.
Visualizations
Caption: Canonical TRPC3/6/7 activation pathway via GPCR-PLC signaling.
Caption: Standard workflows for in vitro inhibitor characterization.
Caption: Decision tree for troubleshooting inconsistent inhibitor results.
References
Technical Support Center: Improving the Stability of ELP-004 in Cell Culture Media
Welcome to the technical support center for ELP-004. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
A1: this compound is a small molecule inhibitor belonging to the class of methylated 3,4-dichloropropionanilide analogs.[1] It is designed to have improved metabolic stability compared to its parent compounds by preventing the formation of toxic metabolites.[1] While specific data on its stability in various cell culture media is limited, as a small molecule, its stability can be influenced by factors such as pH, temperature, light exposure, and enzymatic activity within the culture system.
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my long-term experiments. Could this be a stability issue?
A2: Yes, inconsistent or reduced activity, especially in experiments spanning several days, can be an indicator of compound degradation. The effective concentration of this compound may decrease over time in the cell culture medium at 37°C. It is recommended to assess the stability of this compound under your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound in aqueous cell culture media?
A3: As an anilide derivative, this compound could be susceptible to hydrolysis of the amide bond, particularly at non-physiological pH values. While designed for metabolic stability, some cell types may express enzymes that could modify the compound. Additionally, prolonged exposure to light may affect compounds with aromatic rings.
Q4: How can I prepare my this compound stock and working solutions to maximize stability?
A4: For optimal stability, prepare a high-concentration stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Q5: Can components of the cell culture medium, such as serum, affect the stability and activity of this compound?
A5: Yes, serum proteins can bind to small molecules, which can have a dual effect. This binding can sometimes protect the compound from degradation, but it can also reduce the free concentration of this compound available to interact with the cells.[2][3] If you are observing variability between experiments, consider the consistency of your serum source and concentration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues related to the stability of this compound in cell culture.
Problem 1: High variability in experimental results between replicates or experiments.
-
Possible Cause A: Inconsistent working solution concentration due to degradation.
-
Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Do not store diluted solutions for extended periods.
-
-
Possible Cause B: Degradation of this compound in the incubator over the course of the experiment.
-
Solution: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). The frequency of media change will depend on the stability of this compound in your specific system.
-
-
Possible Cause C: Adsorption to plasticware.
-
Solution: Use low-adhesion plasticware for preparing and storing this compound solutions, especially at low concentrations.
-
Problem 2: Reduced or no biological effect of this compound.
-
Possible Cause A: Significant degradation of the compound.
-
Solution: Perform a stability study to determine the half-life of this compound in your cell culture medium under your experimental conditions (see Experimental Protocols section). This will help you determine the appropriate dosing schedule.
-
-
Possible Cause B: Precipitation of the compound upon dilution in aqueous media.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤0.5%) to avoid "solvent shock" and precipitation.[4] A stepwise dilution can also help. First, dilute the stock into a small volume of medium, mix thoroughly, and then add this to the final culture volume.
-
-
Possible Cause C: Interaction with media components.
-
Solution: If using serum, test different concentrations or use a serum-free medium for the duration of the treatment, if compatible with your cells.
-
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in different cell culture media to illustrate how stability can vary. Note: This data is for illustrative purposes only and should be determined experimentally for your specific conditions.
| Cell Culture Medium | Serum Concentration | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| DMEM | 10% FBS | 0 | 100% |
| 24 | 85% | ||
| 48 | 65% | ||
| 72 | 45% | ||
| RPMI-1640 | 10% FBS | 0 | 100% |
| 24 | 90% | ||
| 48 | 75% | ||
| 72 | 55% | ||
| DMEM | Serum-Free | 0 | 100% |
| 24 | 70% | ||
| 48 | 40% | ||
| 72 | 20% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of this compound Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound containing medium into sterile tubes or wells. Include a "time 0" sample that is immediately processed. Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Time Points: Collect samples at various time points relevant to your experimental duration (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: At each time point, stop the degradation process by transferring the samples to a lower temperature (e.g., -20°C) until analysis. If the medium contains cells, centrifuge the samples to remove cells and collect the supernatant.
-
HPLC Analysis: Analyze the concentration of the parent this compound in each sample using a validated HPLC method. The peak area of this compound will be proportional to its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample. This data can be used to determine the half-life (t₁/₂) of the compound in your specific medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
interpreting off-target hits for ELP-004 in screening panels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ELP-004, focusing on the interpretation of off-target hits from screening panels.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is an osteoclast inhibitor developed to treat bone erosion.[1][2] It was designed as an analog of 3,4-dichloropropionanilide to reduce toxicities.[3] While initially investigated as an Orai calcium channel antagonist, recent studies indicate it preferentially inhibits Transient Receptor Potential Canonical (TRPC) channels.[2][3] Preclinical evaluations have reported that this compound has minimal off-target effects. In one study, this compound was tested at a concentration of 10 μM in a CEREP panel of 52 ultra high-throughput assays, where it demonstrated a favorable selectivity profile.
Q2: I have screened this compound against a kinase panel and see some potential hits. How do I begin to interpret these results?
A2: Interpreting screening results is a multi-step process that involves categorizing hits, comparing them to the on-target activity, and planning validation experiments. A "hit" is typically defined as a target showing inhibition above a predetermined threshold (e.g., >50% inhibition at a 10 µM screening concentration).
Begin by organizing your data into a table to compare the potency of the interaction. A highly selective compound will show a significant window between its on-target potency (IC50) and its off-target activity. The following table provides an illustrative example based on the expected high selectivity of this compound.
Data Presentation
Table 1: Illustrative Off-Target Screening Results for this compound (Note: This data is illustrative. Users should populate this table with their own experimental results.)
| Target | Target Class | % Inhibition @ 10 µM | IC50 (nM) | Interpretation / Recommendation |
| TRPC4 | On-Target Ion Channel | 95% | 50 | Expected On-Target Activity |
| TRPC1 | On-Target Ion Channel | 92% | 75 | Expected On-Target Activity |
| Kinase X | Tyrosine Kinase | 65% | 8,500 | Potential weak off-target. The IC50 is >100-fold weaker than the on-target. Monitor for phenotypes associated with Kinase X inhibition. |
| Kinase Y | Serine/Threonine Kinase | 25% | >10,000 | Not considered a significant hit. Likely biologically irrelevant at therapeutic concentrations. |
| GPCR Z | GPCR | 5% | >20,000 | No significant activity detected. |
Q3: My screening results show an unexpected phenotype not explained by on-target TRPC inhibition. What should I do?
A3: An unexpected phenotype could arise from a significant off-target effect or paradoxical pathway activation. The following workflow can help you troubleshoot this issue.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Q4: How can I validate a potential off-target hit from my screening panel?
A4: Biochemical screening hits should always be validated in a cellular context to confirm engagement and functional relevance. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its putative target in intact cells. Additionally, functional assays that measure the activity of the specific off-target pathway are crucial.
Mandatory Visualization
Caption: On-target vs. potential off-target signaling pathways for this compound.
Troubleshooting Guides
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol allows for the assessment of target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or your desired concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
-
Heat Challenge:
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the soluble fractions by Western blot using an antibody specific for the putative off-target protein.
-
Also, probe for a known on-target (e.g., TRPC4, if a good antibody is available) as a positive control and a non-binding protein (e.g., GAPDH) as a negative control.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.
-
If this compound binds to the target, it will confer thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
-
References
Technical Support Center: Overcoming Poor Oral Bioavailability of ELP-004 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of ELP-004 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: Preclinical studies in mice have reported the oral bioavailability of this compound to be approximately 13%.[1] This low bioavailability necessitates the development of formulation strategies to enhance its systemic exposure when administered orally.
Q2: What are the potential reasons for the poor oral bioavailability of this compound?
A2: The poor oral bioavailability of this compound is likely attributed to a combination of factors common to many poorly water-soluble drugs (Biopharmaceutics Classification System [BCS] Class II or IV). These factors can include:
-
Low Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a primary barrier to absorption.
-
First-Pass Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes CYP1A2 and CYP2B6 in the liver, which can significantly reduce the amount of active drug reaching systemic circulation after oral administration.[1][2]
-
Poor Intestinal Permeability: While not explicitly detailed in the provided search results, poor permeability across the intestinal epithelium can also limit absorption.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of poor solubility and first-pass metabolism. For compounds like this compound, lipid-based formulations are a promising approach.[3][4] Specifically, the development of a lipid nanoemulsion (LNE) has been mentioned in the context of this compound, suggesting its potential to enhance oral delivery. Other strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, potentially improving dissolution rates.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, improving drug solubilization.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the development and in vivo testing of oral formulations of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral gavage. | Poor dissolution of the drug in the GI tract. | 1. Verify Formulation Performance: Conduct in vitro dissolution testing of your formulation in simulated gastric and intestinal fluids. 2. Optimize Formulation: If dissolution is poor, consider reformulating. For lipid-based systems, adjust the oil, surfactant, and cosurfactant ratios. For solid dispersions, screen different polymers. 3. Control Dosing Procedure: Ensure consistent administration technique and volume. For suspensions, ensure homogeneity before and during dosing. |
| High inter-animal variability in pharmacokinetic (PK) profiles. | Food effects, inconsistent GI transit times, or formulation instability. | 1. Standardize Fasting/Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of poorly soluble drugs. 2. Assess Formulation Stability: Check the stability of your formulation under relevant conditions (e.g., in the dosing vehicle over the duration of the study). 3. Increase Animal Numbers: A larger group size can help to statistically account for inherent biological variability. |
| Precipitation of this compound in the GI tract upon administration of a lipid-based formulation. | The formulation is unable to maintain the drug in a solubilized state upon dilution in the GI fluids. | 1. Select Appropriate Excipients: Use surfactants and cosurfactants that can create a stable emulsion and maintain the drug in a solubilized state. 2. Perform Dispersion Test: Visually observe the formulation upon dilution in water or simulated GI fluids. It should form a fine, stable emulsion with no signs of precipitation. 3. Incorporate Precipitation Inhibitors: Consider adding polymers that can inhibit the crystallization of the drug from a supersaturated solution. |
| Evidence of significant first-pass metabolism (low oral bioavailability despite good in vitro dissolution). | Rapid metabolism by CYP enzymes in the gut wall and/or liver. | 1. Co-administration with CYP Inhibitors: In a non-GLP setting, co-dosing with a known inhibitor of CYP1A2 or CYP2B6 can help to confirm the extent of first-pass metabolism. Note: This is for mechanistic understanding and not a viable clinical strategy. 2. Develop Formulations that Promote Lymphatic Uptake: Lipid-based formulations, particularly those with long-chain triglycerides, can promote lymphatic transport, which bypasses the portal circulation and reduces first-pass metabolism. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in mice from a preclinical study.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Subcutaneous (2 mg/kg) |
| Cmax (ng/mL) | 1220 (C0) | 211 | 461 |
| Tmax (min) | - | ~15 | ~15 |
| AUC (ng*h/mL) | 275 | 358 | 228 |
| Bioavailability (F) | - | 13% | 83% |
| Clearance (mL/min/kg) | 85.5 | - | - |
| Volume of Distribution (Vd) (L/kg) | 3.65 | - | - |
| Half-life (t1/2α) (h) | 0.19 | - | - |
| Half-life (t1/2β) (h) | 0.49 | - | - |
Experimental Protocols
Protocol 1: Preparation of a Lipid Nanoemulsion (LNE) Formulation for Oral Delivery of this compound
This protocol provides a general method for preparing a lipid nanoemulsion, which can be optimized for this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL or Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that provide the highest solubilization capacity.
-
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound and dissolve it in the selected oil phase with the aid of gentle heating and stirring until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate container, dissolve the surfactant and co-surfactant in purified water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase containing this compound to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse oil-in-water emulsion.
-
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for a sufficient number of cycles (e.g., 3-5 cycles) at a specified pressure (e.g., 15,000-20,000 psi) to reduce the droplet size to the nanometer range.
-
-
Characterization of the LNE:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine to assess the stability of the nanoemulsion.
-
Drug Content and Encapsulation Efficiency: Quantify using a validated analytical method (e.g., HPLC).
-
Morphology: Visualize the droplets using transmission electron microscopy (TEM).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., vehicle control, this compound suspension, this compound LNE).
-
Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: Putative pathways for oral absorption and metabolism of an this compound lipid nanoemulsion.
References
Technical Support Center: Managing Potential CYP450 Enzyme Interactions with ELP-004
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential cytochrome P450 (CYP450) enzyme interactions with the investigational compound ELP-004. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during non-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to interact with major CYP450 enzymes?
A1: Preclinical in vitro studies have been conducted to evaluate the inhibitory and inductive potential of this compound on key human CYP450 enzymes. This compound has shown potential as an inhibitor of CYP3A4 and a weak inducer of CYP1A2. Further investigation is recommended to understand the clinical significance of these findings.
Q2: How can I assess the inhibitory potential of this compound on CYP450 enzymes in my own experiments?
A2: A common method to assess the inhibitory potential of a compound is through an in vitro CYP450 inhibition assay using human liver microsomes. This involves incubating various concentrations of this compound with a specific CYP450 enzyme and its probe substrate. The reduction in the formation of the substrate's metabolite is then measured to determine the IC50 value. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q3: What are the next steps if this compound shows significant CYP450 inhibition in vitro?
A3: If significant in vitro inhibition is observed (e.g., a low IC50 value), further studies are warranted to determine the mechanism of inhibition (e.g., reversible, time-dependent) and to predict the potential for in vivo drug-drug interactions (DDIs). This may involve more complex in vitro models, such as human hepatocytes, and eventual evaluation in clinical DDI studies.
Q4: How do I investigate the potential of this compound to induce CYP450 enzymes?
A4: The induction potential of this compound can be evaluated using an in vitro assay with cryopreserved human hepatocytes. This typically involves treating the hepatocytes with this compound for 48-72 hours and then measuring the increase in CYP enzyme activity or mRNA levels. A detailed protocol for this assay is available in the "Experimental Protocols" section.
Troubleshooting Guide
Table 1: Summary of In Vitro CYP450 Inhibition Data for this compound
| CYP450 Isoform | Probe Substrate | IC50 (µM) | Inhibition Type | Potential Clinical Significance |
| CYP1A2 | Phenacetin | > 50 | No inhibition | Low |
| CYP2C9 | Diclofenac | > 50 | No inhibition | Low |
| CYP2C19 | S-Mephenytoin | 25.3 | Weak | Low to Moderate |
| CYP2D6 | Dextromethorphan | > 50 | No inhibition | Low |
| CYP3A4 | Midazolam | 2.8 | Moderate | High |
Table 2: Summary of In Vitro CYP450 Induction Data for this compound
| CYP450 Isoform | Induction Endpoint | Fold Induction vs. Vehicle | Positive Control | Potential Clinical Significance |
| CYP1A2 | EROD Activity | 2.5 | Omeprazole (10 µM) | Low to Moderate |
| CYP2B6 | Bupropion Hydroxylation | 1.2 | Phenobarbital (750 µM) | Low |
| CYP3A4 | Testosterone 6β-hydroxylation | 1.5 | Rifampicin (10 µM) | Low |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
1. Materials:
- Human Liver Microsomes (HLM)
- This compound
- CYP450 probe substrates (e.g., midazolam for CYP3A4)
- NADPH regenerating system
- 96-well plates
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Serially dilute this compound to achieve a range of concentrations.
- In a 96-well plate, pre-incubate HLM, the NADPH regenerating system, and this compound (or vehicle control) at 37°C for 10 minutes.
- Initiate the reaction by adding the specific CYP450 probe substrate.
- Incubate for the specified time (e.g., 15 minutes) at 37°C.
- Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
- Centrifuge the plate to pellet the protein.
- Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro CYP450 Induction Assay using Human Hepatocytes
1. Materials:
- Cryopreserved human hepatocytes
- Hepatocyte culture medium
- This compound
- Positive control inducers (e.g., rifampicin for CYP3A4)
- 48-well collagen-coated plates
- Reagents for measuring enzyme activity (e.g., specific probe substrates) or mRNA levels (e.g., qRT-PCR reagents)
2. Procedure:
- Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
- Allow the cells to acclimate for 24 hours.
- Treat the hepatocytes with various concentrations of this compound, a vehicle control, and a positive control inducer for 48-72 hours, refreshing the medium daily.
- After the treatment period, wash the cells.
- To measure enzyme activity, incubate the cells with a specific CYP450 probe substrate and measure metabolite formation.
- To measure mRNA levels, lyse the cells and extract RNA for qRT-PCR analysis of the target CYP450 gene.
- Calculate the fold induction relative to the vehicle control.
Visualizations
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Simplified pathway of CYP450 enzyme induction.
Technical Support Center: Validating ELP-004's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to validate the mechanism of action of ELP-004 as a transient receptor potential canonical (TRPC) channel inhibitor in the context of osteoclastogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an osteoclast inhibitor that preferentially targets and inhibits transient receptor potential canonical (TRPC) channels.[1][2] While it was initially developed as a derivative of an Orai calcium channel antagonist, recent studies have demonstrated its potent inhibitory effects on TRPC channels, particularly in the context of inflammatory-driven osteoclast maturation.[1][2]
Q2: Why is this compound more effective at inhibiting inflammatory osteoclastogenesis compared to physiological osteoclastogenesis?
A2: this compound shows potent inhibition of osteoclast maturation driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Leukotriene B4 (LTB4).[2] This is because these inflammatory pathways heavily rely on TRPC channel activity for downstream signaling. In contrast, physiological osteoclastogenesis, primarily driven by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), appears to be less dependent on the specific TRPC channels that this compound inhibits.
Q3: Which specific TRPC channels are inhibited by this compound?
A3: this compound inhibits multiple TRPC channels with varying potencies. The half-maximal inhibitory concentrations (IC50) are dependent on the specific channel subtype and the method of activation.
Quantitative Data Summary
| TRPC Channel | Activation Method | IC50 of this compound | Reference |
| TRPC3 | OAG (diacylglycerol analog) | ~1-2 µM | |
| TRPC4 | Carbachol (receptor-mediated) | 172.4 nM | |
| TRPC5 | Carbachol (receptor-mediated) | 11.5 nM | |
| TRPC6 | OAG (diacylglycerol analog) | ~1-2 µM | |
| TRPC7 | OAG (diacylglycerol analog) | ~1-2 µM | |
| TRPC7 | Carbachol (receptor-mediated) | 22.8 nM |
Troubleshooting Guides
Issue 1: Inconsistent results in TRPC channel inhibition assays.
-
Potential Cause 1: Cell line variability.
-
Troubleshooting Tip: Ensure consistent passage number and health of the HEK293 cells used for expressing TRPC channels. Over-passaged cells can exhibit altered signaling responses.
-
-
Potential Cause 2: Inconsistent channel activation.
-
Troubleshooting Tip: For diacylglycerol (OAG)-activated channels (TRPC3/6/7), ensure fresh OAG solutions are used as it can degrade over time. For receptor-mediated activation (e.g., carbachol for TRPC4/5/7), verify the expression and functionality of the co-expressed receptor.
-
-
Potential Cause 3: Issues with the calcium influx assay.
-
Troubleshooting Tip: Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2) and loading conditions for your specific cell line. Ensure that the baseline fluorescence is stable before adding the activator. Use appropriate positive (e.g., ionomycin) and negative (e.g., EGTA) controls in every experiment.
-
Issue 2: No significant inhibition of RANKL-induced osteoclast differentiation by this compound.
-
Potential Cause: this compound's mechanism is specific to inflammatory pathways.
-
Troubleshooting Tip: This is an expected result. This compound is significantly more potent at inhibiting osteoclastogenesis induced by inflammatory stimuli like TNF-α or LTB4. To validate the inhibitory effect of this compound on osteoclast differentiation, include parallel experiments where osteoclastogenesis is induced with TNF-α or LTB4 in addition to RANKL.
-
Issue 3: Difficulty in obtaining stable patch-clamp recordings for TRPC channels.
-
Potential Cause 1: Poor seal formation.
-
Troubleshooting Tip: Ensure the pipette tip is clean and has the appropriate resistance. The cell membrane should be healthy; optimize cell culture and handling conditions.
-
-
Potential Cause 2: Channel rundown.
-
Troubleshooting Tip: Some TRP channels can exhibit rundown (a gradual decrease in activity) in the whole-cell configuration. Consider using the perforated patch technique to maintain the intracellular environment.
-
-
Potential Cause 3: Small current amplitude.
-
Troubleshooting Tip: Overexpression of the TRPC channel in the chosen cell line can help increase the current amplitude. Ensure that the series resistance is properly compensated to minimize voltage-clamp errors.
-
Experimental Protocols
Protocol 1: Validating this compound Inhibition of TRPC Channels using a Calcium Influx Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Transiently or stably transfect cells with the desired human TRPC channel expression plasmid. For receptor-mediated activation, co-transfect with the corresponding Gq-coupled receptor.
-
-
Cell Plating:
-
Seed the transfected cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature.
-
-
Channel Activation and Measurement:
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the specific TRPC channel activator (e.g., OAG for TRPC3/6/7, carbachol for TRPC4/5/7) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Fura-2) to determine the extent of calcium influx.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Osteoclast Differentiation and TRAP Staining Assay
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Plate the BMMs in 96-well plates.
-
Induce osteoclast differentiation by adding one of the following combinations to the culture medium:
-
Physiological: M-CSF + RANKL
-
Inflammatory: M-CSF + RANKL + TNF-α
-
-
Treat the cells with varying concentrations of this compound.
-
Culture for 4-6 days, replacing the medium and treatments every 2 days.
-
-
TRAP Staining:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Wash the cells with PBS.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit or a prepared staining solution containing naphthol AS-BI phosphate and Fast Red Violet LB salt in a tartrate-containing buffer.
-
Incubate at 37°C until a red/purple color develops in the osteoclasts.
-
-
Quantification:
-
Identify osteoclasts as TRAP-positive multinucleated (≥3 nuclei) cells.
-
Count the number of osteoclasts per well to assess the effect of this compound on osteoclastogenesis.
-
Visualizations
Caption: TNF-α signaling pathway in osteoclasts leading to osteoclastogenesis and the inhibitory action of this compound on TRPC channels.
Caption: Experimental workflows for validating this compound's mechanism of action.
Caption: Logical relationships of control experiments for validating this compound's mechanism of action.
References
mitigating cytotoxicity of ELP-004 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of ELP-004 observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the suspected primary mechanism of this compound-induced cytotoxicity at high concentrations?
At therapeutic concentrations, this compound is a selective inhibitor of Kinase-X. However, at higher concentrations (>10 µM), dose-dependent cytotoxicity has been observed. This is believed to be an off-target effect related to the inhibition of mitochondrial complex I, leading to increased production of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.
Q2: How can I determine if the cytotoxicity I'm observing in my experiments is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial. We recommend a multi-pronged approach:
-
Dose-Response Analysis: Perform a detailed dose-response curve. If the cytotoxic effect only manifests at concentrations significantly higher than the IC50 for the intended target (Kinase-X), it is likely an off-target effect.
-
Rescue Experiments: If the on-target effect is anti-proliferative, attempt to rescue the cells by adding a downstream product of the inhibited pathway. If the cells are not rescued despite restored pathway activity, the toxicity is likely off-target.
-
Molecular Knockdown/Out: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended target, Kinase-X. If cells with reduced Kinase-X expression are still sensitive to high concentrations of this compound, the effect is off-target.
Q3: What are the immediate first steps to reduce this compound cytotoxicity in my cell cultures?
If you are observing significant cytotoxicity, we recommend the following initial steps:
-
Confirm Dosing: Double-check all calculations and dilution series to ensure the final concentration in your culture is correct.
-
Optimize Concentration: Lower the concentration of this compound to the lowest level that still achieves the desired on-target effect.
-
Reduce Incubation Time: Decrease the duration of exposure to this compound to see if the cytotoxic effects can be minimized while still observing the desired biological outcome.
-
Co-treatment with an Antioxidant: Based on the suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate ROS-induced cytotoxicity. See the protocols section for more details.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity results between experiments.
High variability can obscure the true effect of this compound. The following workflow can help diagnose the source of this inconsistency.
Validation & Comparative
Head-to-Head Comparison: ELP-004 vs. Methotrexate in the Treatment of Arthritis in Murine Models
This guide provides a comparative analysis of ELP-004 and methotrexate for the treatment of arthritis in mouse models, aimed at researchers, scientists, and professionals in drug development. The comparison is based on data from separate preclinical studies, as direct head-to-head investigations are not yet available in published literature.
Executive Summary
Methotrexate, the cornerstone of rheumatoid arthritis therapy, exerts its anti-inflammatory effects through multiple mechanisms, including the promotion of adenosine release and inhibition of folate-dependent enzymes.[1][2][3][4] this compound is a novel investigational small molecule that has been shown to reduce bone erosion in mouse models of arthritis by inhibiting transient receptor potential canonical (TRPC) channels, which are involved in osteoclast maturation driven by inflammatory cytokines.[5] While methotrexate has a broad immunomodulatory role, this compound appears to have a more targeted effect on inhibiting bone erosion.
Performance Data
The following tables summarize key findings from separate studies on this compound and methotrexate in mouse models of arthritis. It is important to note that these results are not from a direct comparative study, and experimental conditions such as the mouse strain, arthritis model, and dosing regimen may vary.
Table 1: Efficacy of this compound in Zymosan-Induced Arthritis in SKG Mice
| Parameter | Vehicle Control | This compound (180 mg/kg, oral, daily) | Outcome |
| Arthritis Index (Day 56) | Mean values not specified | Significantly lower than vehicle | Reduced clinical signs of arthritis |
| Bone Erosion (Metatarsals, female mice) | Higher erosion scores | Significantly reduced erosion (P < 0.05) | Protection against bone degradation |
| Bone Porosity (Tarsus/Calcaneus) | Increased porosity | No significant change | - |
| Pore Connectivity Density (Tarsus, male mice) | Increased connectivity | Attenuated increase (P < 0.05) | Suggests strengthening of bone structure |
| Pore Connectivity Density (Calcaneus, female mice) | Increased connectivity | Attenuated increase (P < 0.05) | Suggests strengthening of bone structure |
Table 2: Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) in DBA/1J Mice
| Parameter | Control (Diseased) | Methotrexate (20 mg/kg, subcutaneous, weekly) | Outcome |
| Disease Activity Score (DAS) | Higher scores | Significantly reduced (p = 0.0006) | Amelioration of arthritis severity |
| Paw Volume (PV) | Increased paw swelling | Significantly reduced (p = 0.0006) | Reduction in inflammation |
| Plasma 5-methyltetrahydrofolate (5mTHF) | Elevated levels | Significantly reduced (p = 0.02) | Indication of folate pathway inhibition |
| Red Blood Cell (RBC) 5mTHF | Elevated levels | Significantly reduced (p = 0.001) | Indication of folate pathway inhibition |
Mechanism of Action
The mechanisms by which this compound and methotrexate ameliorate arthritis are distinct.
This compound: This compound preferentially inhibits TRPC channels. In the context of inflammatory arthritis, cytokines like TNFα and LTB4 can drive the maturation of osteoclasts, the cells responsible for bone resorption. This process is dependent on TRPC channels. By inhibiting these channels, this compound interferes with osteoclast maturation driven by inflammation, thereby reducing bone erosion. It has been shown to have minimal effect on physiological RANKL-induced osteoclastogenesis, suggesting a selective action on inflammatory bone loss.
Methotrexate: The anti-inflammatory effects of methotrexate are multifaceted. A primary mechanism involves the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), which leads to an accumulation of intracellular AICAR and increased release of adenosine. Adenosine, in turn, binds to its receptors on immune cells and suppresses inflammatory responses. Additionally, as a folate antagonist, methotrexate inhibits dihydrofolate reductase (DHFR), interfering with the synthesis of purines and pyrimidines required for immune cell proliferation. Other proposed mechanisms include the inhibition of transmethylation reactions and effects on NF-κB and JAK-STAT signaling pathways.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model (for Methotrexate Efficacy Testing)
The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities.
-
Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used at an age of 7-8 weeks.
-
Induction:
-
Day 0: Mice are immunized at the base of the tail with an emulsion containing type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Day 21: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Disease Assessment: The onset of arthritis typically occurs between days 28 and 35 post-initial immunization. Disease severity is monitored regularly by scoring paw swelling and inflammation.
-
Treatment: Methotrexate or a vehicle control is administered, for example, subcutaneously on a weekly basis, starting from the onset of disease.
Zymosan-Induced Arthritis in SKG Mice (for this compound Efficacy Testing)
-
Animals: Male and female SKG mice are used.
-
Induction: Arthritis is induced with a single intraperitoneal injection of 2 mg of zymosan.
-
Treatment:
-
Beginning on day 3 post-induction, mice are treated daily with this compound (formulated as a lipid-based nanoemulsion, LNE) or a vehicle control via oral gavage.
-
-
Disease Assessment:
-
The arthritic index is assessed weekly by scoring each paw on a scale of 0 to 4.
-
The study may be terminated at a pre-determined endpoint (e.g., day 56), after which tissues are collected for analysis, including micro-CT for bone erosion assessment.
-
Visualizations
Signaling Pathways
Caption: Comparative mechanisms of action for Methotrexate and this compound.
Experimental Workflow
Caption: Generalized experimental workflow for testing therapeutics in mouse arthritis models.
References
- 1. search.library.albany.edu [search.library.albany.edu]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles: ELP-004 and JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the preclinical drug candidate ELP-004 and the established class of Janus kinase (JAK) inhibitors. The information is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the potential therapeutic advantages and safety considerations of these distinct mechanisms of action for treating inflammatory diseases.
Introduction and Mechanism of Action
Janus kinase (JAK) inhibitors are a class of oral medications approved for various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[1][2] They function by blocking the JAK-STAT signaling pathway, a crucial pathway for numerous cytokines that drive inflammation and immune responses.[2] This broad immunosuppressive action, while effective, is also linked to a range of significant side effects.[3][4]
This compound is a novel small-molecule drug candidate in preclinical development for the treatment of inflammatory bone erosion, such as that seen in rheumatoid arthritis. Unlike JAK inhibitors, this compound is designed to selectively inhibit osteoclast differentiation without causing broad suppression of the immune system. Preclinical studies indicate its primary target involves transient receptor potential canonical (TRPC) channels, which are critical for inflammatory bone erosion, rather than general T-cell function.
Caption: JAK inhibitor blocking the inflammatory JAK-STAT signaling pathway.
Caption: this compound inhibiting TRPC channels to prevent osteoclast maturation.
Comparative Side Effect Profile
The following table summarizes the known and potential side effects of this compound based on preclinical data and the clinically observed side effects of JAK inhibitors.
| Side Effect Category | This compound (Preclinical Data) | JAK Inhibitors (Clinical Data) |
| Common Adverse Events | Not yet determined in humans. Preclinical studies in mice showed no overt toxicities with long-term daily administration. | Infections (upper respiratory tract, common cold, bronchitis, urinary tract), headache, nausea, diarrhea, and acne. |
| Immunosuppression | Does not suppress overall T-cell function. Designed to avoid broad immunosuppressive effects. | Broad immunosuppression due to mechanism of action. Increased susceptibility to serious bacterial, fungal, mycobacterial, and viral infections (e.g., herpes zoster/shingles, tuberculosis). |
| Cardiovascular Events | Determined to be non-cardiotoxic in preclinical assessments. | FDA Boxed Warning: Increased risk of major adverse cardiovascular events (MACE) such as heart attack or stroke, particularly in patients with existing risk factors. |
| Thromboembolic Events | Not evaluated in published preclinical studies. | FDA Boxed Warning: Increased risk of thrombosis, including deep vein thrombosis (DVT), pulmonary embolism (PE), and arterial thrombosis. |
| Malignancy | Determined to be non-mutagenic and did not induce chromosomal aberrations in preclinical assays. | FDA Boxed Warning: Increased risk of certain cancers, including lymphoma and lung cancer, compared to TNF inhibitors in some patient populations. |
| Hematological Effects | Not reported in preclinical findings. | Can cause anemia and lower white blood cell counts. |
| Metabolic Effects | Not reported in preclinical findings. | Associated with increases in lipid parameters (total cholesterol, LDL, HDL) and may require management with statins. |
| Off-Target Effects | Screened against a panel of receptors with minimal off-target effects identified. | The mechanism inherently affects multiple cytokine pathways, which can be considered a class-wide off-target effect leading to a broad side effect profile. |
Experimental Methodologies
The safety and side effect profiles of these compounds are determined through distinct experimental funnels, reflecting their different stages of development.
The preclinical safety of this compound was established through a series of in vitro and in vivo assays designed to identify potential toxicities early in development.
-
Genotoxicity Assays:
-
Ames Test: A bacterial reverse mutation assay was used to assess the potential of this compound to cause gene mutations. The compound was found to be non-mutagenic.
-
Chromosomal Aberration Assay: This test was conducted in Chinese hamster ovary (CHO) cells to evaluate if this compound could induce structural damage to chromosomes. No clastogenic activity was observed.
-
-
Cardiotoxicity Screening: While specific assays were not detailed, preclinical cardiotoxicity assessment was performed, likely involving assays such as hERG channel screening to rule out effects on cardiac repolarization, concluding the compound was non-cardiotoxic.
-
Off-Target Binding Assays: this compound was screened at a concentration of 10 μM against a wide panel of receptors and transporters to identify potential unintended interactions. The results showed minimal off-target binding, with only the dopamine transporter showing significant inhibition (>50%).
-
Cell Function Assays: The effect of this compound on immune cells was tested ex vivo. These studies confirmed that this compound inhibits osteoclast differentiation without suppressing the overall function of T-cells, a key indicator of its targeted mechanism.
Caption: Generalized workflow for preclinical safety evaluation of this compound.
The side effect profile of JAK inhibitors is well-documented through large-scale clinical trials and post-marketing safety surveillance, including head-to-head comparison studies.
-
Randomized Controlled Trials (RCTs): The safety and efficacy of JAK inhibitors have been evaluated in numerous Phase II and Phase III RCTs. A key example is the ORAL Surveillance study, a large, randomized safety clinical trial mandated by the FDA.
-
Protocol: This trial compared the JAK inhibitor tofacitinib against TNF blockers in patients with rheumatoid arthritis aged 50 or older with at least one cardiovascular risk factor. Patients were monitored for major adverse cardiovascular events (MACE), malignancies, and other serious adverse events over a long-term period.
-
Findings: The trial's final results showed a higher rate of MACE, cancer, blood clots, and death in patients treated with tofacitinib compared to those treated with TNF blockers. These findings led the FDA to issue boxed warnings for the entire class of JAK inhibitors used for inflammatory conditions.
-
-
Real-World Evidence (RWE): Retrospective cohort analyses using de-identified electronic health data from large patient populations are used to compare the safety of JAK inhibitors to other treatments in a real-world setting. These studies help confirm and contextualize the findings from RCTs.
-
Post-Marketing Surveillance: Ongoing monitoring of adverse event reporting systems (such as the FDA's AERS) provides continuous safety oversight and can identify rare or long-term side effects not apparent in clinical trials.
Summary and Conclusion
The comparison between this compound and JAK inhibitors highlights a fundamental difference in therapeutic strategy and, consequently, in their side effect profiles.
-
JAK Inhibitors offer proven efficacy across a range of inflammatory diseases by broadly suppressing cytokine signaling. However, this mechanism is intrinsically linked to a heightened risk of serious infections, cardiovascular events, thromboembolism, and malignancies, which are reflected in FDA boxed warnings.
-
This compound represents a more targeted approach. Based on comprehensive preclinical data, it appears to selectively inhibit pathways involved in pathological bone erosion without causing the general immunosuppression characteristic of JAK inhibitors. Preclinical assessments have found it to be non-mutagenic, non-clastogenic, and non-cardiotoxic.
While this compound is still in the early stages of development, its distinct mechanism and favorable preclinical safety profile suggest it could emerge as a safer alternative to broader immunomodulators for specific indications like inflammatory bone loss. The critical next step will be to determine if this promising preclinical safety profile translates into a safe and effective therapeutic in human clinical trials.
References
Validating Target Engagement of Novel Therapeutics in Preclinical Animal Models: A Comparative Guide
Disclaimer: Information regarding a specific molecule designated "ELP-004" is not publicly available. Therefore, this guide has been generated using the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (PCI-32765) , as a representative compound to illustrate the principles and data presentation required for a comprehensive target engagement validation report. Researchers can adapt this framework for their proprietary molecules, such as this compound.
This guide provides a comparative overview of methodologies and data for validating the in vivo target engagement of BTK inhibitors in animal models of B-cell malignancies. It is intended for researchers, scientists, and drug development professionals to objectively assess preclinical therapeutic performance.
Introduction to Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a critical signaling protein in the B-cell antigen receptor (BCR) pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, which are essential for B-cell proliferation, survival, and trafficking. In many B-cell cancers, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, making BTK a key therapeutic target. Ibrutinib is a first-in-class, orally bioavailable, covalent inhibitor of BTK that works by irreversibly binding to the cysteine residue at position 481 (Cys-481) in the BTK active site.
Comparative Analysis of BTK Inhibitor Target Engagement
Validating that a drug reaches and interacts with its intended target in a living organism is a critical step in preclinical development. This is often assessed through pharmacodynamic (PD) biomarker assays that measure target occupancy or modulation of downstream signaling. Below is a comparison of Ibrutinib with a second-generation BTK inhibitor, Acalabrutinib, in relevant animal models.
Data Summary
| Parameter | Ibrutinib (PCI-32765) | Acalabrutinib (ACP-196) | Reference Compound C |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | (User Defined) |
| Binding Type | Covalent (Cys-481) | Covalent (Cys-481) | (User Defined) |
| Animal Model | TMD8 Xenograft (ABC-DLBCL) | TMD8 Xenograft (ABC-DLBCL) | (User Defined) |
| Dose | 10 mg/kg, oral | 15 mg/kg, oral | (User Defined) |
| Time Point | 4 hours post-dose | 4 hours post-dose | (User Defined) |
| BTK Occupancy | ~95% in tumor tissue | >99% in peripheral blood mononuclear cells | (User Defined) |
| pBTK Inhibition | >90% reduction in tumor lysates | Significant reduction in splenocytes | (User Defined) |
| pPLCγ2 Inhibition | >90% reduction in tumor lysates | Significant reduction in splenocytes | (User Defined) |
Data presented are representative values compiled from literature and should be confirmed in head-to-head studies.
Experimental Protocols
Accurate and reproducible methodologies are essential for validating target engagement. Below are detailed protocols for key assays.
Animal Models
-
Model: Female SCID mice, 6-8 weeks old.
-
Cell Line: TMD8 (Activated B-Cell like Diffuse Large B-Cell Lymphoma) cells are cultured under standard conditions.
-
Implantation: 5 x 106 TMD8 cells in 100 µL of PBS/Matrigel (1:1) are injected subcutaneously into the flank of each mouse.
-
Study Initiation: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into vehicle and treatment groups.
-
Dosing: Compounds are formulated as a suspension and administered once daily via oral gavage.
Target Occupancy Assay (Biotinylated Probe Method)
This assay measures the percentage of BTK enzyme that is bound by the covalent inhibitor in vivo.
-
Tissue Collection: At a specified time point after the final dose (e.g., 4 hours), mice are euthanized. Tumors and/or spleens are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Lysate Preparation: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.
-
Probe Labeling: A portion of the lysate is incubated with a biotinylated, irreversible BTK probe (e.g., biotin-PEG-Cys-acrylo-piperazine-phenyl-methanone) that binds to the same Cys-481 residue as Ibrutinib. This probe will only label BTK that is not already occupied by the drug.
-
Immunoprecipitation: The BTK protein (both labeled and unlabeled) is immunoprecipitated from the lysate using an anti-BTK antibody conjugated to magnetic beads.
-
Detection: The beads are washed, and the captured protein is eluted and run on an SDS-PAGE gel. Western blotting is performed using streptavidin-HRP to detect the biotinylated (unoccupied) BTK and an anti-BTK antibody to detect total BTK.
-
Quantification: Densitometry is used to measure the signal from the biotinylated BTK and total BTK. Occupancy is calculated as: % Occupancy = (1 - [Signal_Biotin_Treated / Signal_Total_Treated] / [Signal_Biotin_Vehicle / Signal_Total_Vehicle]) * 100
Phospho-Flow Cytometry for Downstream Inhibition
This method assesses the functional consequence of target engagement by measuring the phosphorylation status of downstream signaling proteins in specific cell populations.
-
Sample Collection: Whole blood is collected from mice via cardiac puncture into heparin-coated tubes at various times post-dose.
-
Cell Stimulation (Optional): To assess pathway activity, blood can be stimulated ex vivo with an anti-IgM antibody to activate the BCR pathway.
-
Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed with a formaldehyde-based buffer, followed by permeabilization with methanol to allow antibody access to intracellular proteins.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes cell surface markers to identify B-cells (e.g., anti-CD19, anti-B220) and intracellular antibodies against the phosphorylated forms of target proteins (e.g., anti-pBTK, anti-pPLCγ2).
-
Data Acquisition: Samples are analyzed on a multi-color flow cytometer.
-
Analysis: The B-cell population is gated based on surface markers. The median fluorescence intensity (MFI) of the phospho-protein signal within the B-cell gate is quantified. Inhibition is calculated relative to vehicle-treated, stimulated controls.
Conclusion
The validation of target engagement in preclinical animal models is a cornerstone of drug development, providing critical evidence that a therapeutic agent is modulating its intended biological target in a living system. The methodologies and data frameworks presented here, using Ibrutinib as an established example, offer a robust template for the evaluation of novel compounds like this compound. By employing assays that measure both direct target occupancy and the inhibition of downstream signaling, researchers can build a comprehensive data package to support the advancement of new therapeutic candidates.
Assessing the Reproducibility of ELP-004's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-laboratory reproducibility of a compound's effects is paramount to its validation and potential clinical translation. This guide provides a comprehensive overview of the preclinical data for ELP-004, an osteoclast inhibitor, and compares its purported mechanism of action with other therapeutic alternatives. A critical assessment of the current reproducibility of this compound's effects is also presented, highlighting the need for independent verification.
Executive Summary
This compound is a preclinical compound that has demonstrated potential as an inhibitor of osteoclast differentiation, a key process in bone erosion associated with diseases like rheumatoid arthritis.[1][2][3][4] Preclinical studies suggest that this compound is non-mutagenic, non-cardiotoxic, and has minimal off-target effects. Its mechanism is thought to involve the inhibition of Orai calcium channels and Transient Receptor Potential Canonical (TRPC) channels, which are crucial for osteoclast function. However, a thorough review of the published literature reveals that the existing data on this compound originates from a single collaborative research group. At present, there is a lack of independent studies from different laboratories to validate and confirm the reproducibility of these findings. This guide aims to present the available data on this compound while contextualizing it with established and emerging alternatives to provide a broader perspective for the research community.
This compound: Profile and Preclinical Data
This compound was developed as a derivative of 3,4-dichloropropionanilide (DCPA) with the goal of reducing toxicity while maintaining efficacy in inhibiting bone erosion. The primary preclinical evaluation of this compound has provided detailed insights into its pharmacokinetics, metabolism, and in vitro and ex vivo efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from the primary preclinical studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Subcutaneous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1220 (C0) | 461 | 211 |
| Tmax (min) | - | 15 | ~15 |
| Bioavailability (F) | - | 83% | 13% |
| Terminal Half-life (t1/2β, h) | 0.49 | - | - |
| Volume of Distribution (Vd, L/kg) | 3.65 | - | - |
| Systemic Clearance (CL, mL/min/kg) | 85.5 | - | - |
Table 2: In Vitro Safety and Metabolism of this compound
| Assay | Result |
| Ames Test (Mutagenicity) | Non-mutagenic |
| Chromosomal Aberration (CHO cells) | No increase in aberrations |
| hERG Inhibition (Cardiotoxicity) | Non-cardiotoxic |
| Primary Metabolizing Enzymes | CYP1A2 and CYP2B6 |
Table 3: Effect of this compound on Osteoclast Differentiation
| Treatment | Metric | Result |
| This compound (ex vivo) | Inhibition of osteoclast differentiation | Dose-dependent inhibition |
| This compound (ex vivo) | T-cell function | No suppression of overall T-cell function |
Comparison with Alternative Therapies
To provide a comprehensive assessment, this compound's proposed mechanism and therapeutic area are compared with other established and emerging alternatives for the treatment of bone erosion and related conditions.
Table 4: Comparison of this compound with Other Bone Resorption Inhibitors
| Compound/Class | Mechanism of Action | Development Stage | Key Characteristics |
| This compound | Orai and TRPC channel inhibitor | Preclinical | Oral bioavailability, inhibits osteoclast differentiation without suppressing T-cell function. |
| Bisphosphonates (e.g., Zoledronic acid) | Inhibit farnesyl pyrophosphate synthase, leading to osteoclast apoptosis. | Clinically Approved | Well-established efficacy, but can have side effects and variable patient response. |
| Denosumab | Monoclonal antibody against RANKL, inhibiting osteoclast formation and function. | Clinically Approved | Highly effective, but requires regular injections and cessation can lead to rebound bone loss. |
| Other TRPC Inhibitors (e.g., BI 1358894, GFB-887) | Inhibit specific TRPC channels (e.g., TRPC4/5). | Clinical Trials (for other indications) | Potential for more selective targeting of TRPC-mediated pathways. |
| Other Orai1 Inhibitors (e.g., CM4620) | Inhibit the Orai1 calcium channel. | Clinical Trials (for other indications) | Potential to modulate calcium signaling in various diseases, including inflammatory conditions. |
| Cathepsin K Inhibitors | Inhibit a key enzyme involved in bone matrix degradation by osteoclasts. | Clinical Development | Anabolic and anti-resorptive effects. |
| BRD4 Inhibitors (e.g., (+)-ND) | Inhibit the bromodomain-containing protein 4, suppressing RANKL-mediated pathways. | Preclinical | Inhibits osteoclastogenesis and prevents bone loss in animal models. |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound in Osteoclasts
Caption: Proposed signaling pathway of this compound in inhibiting osteoclast differentiation.
General Experimental Workflow for In Vitro Osteoclastogenesis Assay
Caption: A generalized workflow for assessing the in vitro effects of this compound on osteoclastogenesis.
Detailed Experimental Protocols
The following are summaries of key experimental protocols as described in the primary preclinical publications on this compound.
Pharmacokinetic Studies in Mice
-
Animals: Female C57Bl/6 mice.
-
Administration: this compound was administered intravenously (2 mg/kg), subcutaneously (2 mg/kg), or orally (10 mg/kg).
-
Sample Collection: Plasma was collected at multiple time points (5, 15, 30 minutes, and 1, 2, 4, 7, and 24 hours).
-
Analysis: this compound concentration in plasma was measured by LC-MS/MS.
Off-Target Pharmacology Analysis
-
Method: A panel of 52 CEREP ultra high-throughput assays was used.
-
Concentration: this compound was tested at 10 µM in duplicate.
-
Analysis: The percent inhibition of binding of a radioactive-labeled ligand specific for each target was calculated. IC50 values were determined by non-linear regression analysis.
Osteoclast Differentiation Assay
-
Cell Source: Monocytes were isolated from the bone marrow of male DBA/1 mice.
-
Stimulation: Cells were stimulated with RANKL and M-CSF to induce osteoclast differentiation.
-
Treatment: Differentiating cells were treated with escalating doses of this compound ex vivo.
-
Analysis: Osteoclast formation was assessed by staining for tartrate-resistant acid phosphatase (TRAP) expression. Bone resorption activity was assessed by plating cells on matrix-coated plates and quantifying the area of resorption pits.
Conclusion and Future Directions
The preclinical data for this compound presents a promising profile for a novel osteoclast inhibitor. The compound demonstrates efficacy in in vitro and ex vivo models of osteoclastogenesis without significant off-target effects or toxicity in the initial studies. However, the core requirement for scientific validation through independent reproduction of experimental findings remains unfulfilled. All currently available detailed studies on this compound originate from a single collaborative research network.
For the research community to confidently build upon these findings, and for this compound to progress towards any potential clinical consideration, independent verification of its efficacy, safety, and mechanism of action is crucial. Future studies from unaffiliated laboratories are needed to:
-
Reproduce the key findings on the inhibition of osteoclast differentiation and bone resorption.
-
Independently verify the pharmacokinetic and safety profile of this compound.
-
Further elucidate the precise molecular interactions with Orai and TRPC channels to confirm the proposed mechanism of action.
-
Conduct head-to-head comparative studies with existing and emerging therapies in relevant animal models of bone disease.
Without such independent validation, the reproducibility of this compound's effects remains an open question, and its potential as a therapeutic agent cannot be fully assessed. This guide serves to provide a clear and objective summary of the current state of knowledge to inform the future research endeavors of scientists and drug development professionals in the field.
References
A Preclinical and Clinical Comparative Analysis of ELP-004 and Bisphosphonates on Bone Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the investigational drug ELP-004 and the established class of drugs, bisphosphonates, on bone density. The data for this compound is derived from preclinical studies, while the information for bisphosphonates is based on extensive clinical trial data in humans. This fundamental difference in the stage of development and the nature of the available evidence must be considered when interpreting the following comparison.
Executive Summary
Bisphosphonates are a widely prescribed class of drugs for the treatment of osteoporosis and other bone disorders, with proven efficacy in increasing bone mineral density (BMD) and reducing fracture risk in postmenopausal women.[1][2] this compound is a novel small molecule in preclinical development that has shown promise in improving bone structure parameters in a mouse model of inflammatory arthritis.[3] While both agents act by inhibiting osteoclasts, the cells responsible for bone resorption, their mechanisms of action differ.[1][4] Direct comparative studies in humans have not been conducted. This guide will summarize the available preclinical and clinical data, detail the experimental methodologies, and illustrate the known signaling pathways.
Mechanism of Action
This compound: In preclinical studies, this compound has been identified as an inhibitor of osteoclast differentiation and function. It preferentially inhibits transient receptor potential canonical (TRPC) channels, which are critical mediators of inflammatory bone erosion. By targeting these channels, this compound interferes with osteoclast maturation driven by pro-inflammatory cytokines like TNFα and LTB4, with minimal effect on normal bone maintenance.
Bisphosphonates: This class of drugs has a high affinity for hydroxyapatite in the bone. When bone is resorbed, bisphosphonates are released and taken up by osteoclasts. There are two main classes of bisphosphonates:
-
Nitrogen-containing bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway. This disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast inactivation and apoptosis.
-
Non-nitrogen-containing bisphosphonates are metabolized into non-functional ATP analogs that induce osteoclast apoptosis. These are less potent and now less commonly used.
Signaling Pathway Diagrams
Comparative Data on Bone Density
The following tables summarize the available data for this compound and various bisphosphonates. It is crucial to reiterate that the this compound data is from a preclinical animal model, whereas the bisphosphonate data is from human clinical trials.
Table 1: Preclinical Data for this compound in SKG Mouse Model of Arthritis
| Parameter | Vehicle Control | This compound Treated | Percentage Change | Study Reference |
| Femur Bone Mineral Density (BMD) (g/cm³) | 0.1127 | 0.1436 | +27.4% | |
| Femur Bone Volume/Tissue Volume (BV/TV) | Increased | - | - | |
| Femur Trabecular Number | Increased | - | - | |
| Femur Bone Surface Density (BS/TV) (mm⁻¹) | 5.15 | 6.78 | +31.6% | |
| L5 Vertebrae Trabecular Number | Increased | - | - | |
| L5 Vertebrae Bone Surface Density | Increased | - | - |
Data presented is for female mice. Similar trends were observed in male mice.
Table 2: Clinical Data for Bisphosphonates in Postmenopausal Women with Osteoporosis
| Bisphosphonate | Change in Lumbar Spine BMD (after 3 years) | Change in Femoral Neck BMD (after 3 years) | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction | Study References |
| Alendronate | +5-7% | +1.6-5% | ~50% | ~30% | ~40-50% | |
| Risedronate | +5-7% | +1.6-5% | ~40% | ~20-40% | ~40-50% | |
| Zoledronic Acid | +5-7% | +1.6-5% | ~70% | ~20-35% | ~40-50% | |
| Ibandronate | +5-7% | +1.6-5% | ~50-60% | Not consistently shown | Not consistently shown |
Experimental Protocols
This compound Preclinical Study in SKG Mice
-
Study Design: A preclinical study using the SKG mouse model of inflammatory arthritis.
-
Animal Model: Male and female SKG mice were induced with arthritis via a single intraperitoneal injection of zymosan A.
-
Treatment Protocol: Beginning three days after arthritis induction, mice received a daily oral gavage of either vehicle or this compound-LNE (180 mg/kg) for 56 days.
-
Bone Analysis: At the end of the study, paws, femurs, and spines were collected for micro-computed tomography (microCT) analysis to quantify bone microarchitecture parameters, including bone mineral density (BMD), bone volume/tissue volume (BV/TV), trabecular number, and bone surface density.
Bisphosphonate Clinical Trials (General Protocol)
Bisphosphonate efficacy has been established through numerous large-scale, randomized, placebo-controlled clinical trials. While specific protocols vary, they generally share the following characteristics:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participant Population: Typically postmenopausal women with osteoporosis, defined by low bone mineral density (T-score ≤ -2.5) or a history of fragility fractures.
-
Treatment Protocol: Participants are randomized to receive a specific bisphosphonate (e.g., weekly oral alendronate, monthly oral ibandronate, or annual intravenous zoledronic acid) or a placebo. Treatment duration is typically 3 to 5 years. All participants usually receive calcium and vitamin D supplementation.
-
Primary Endpoints: The primary outcomes measured are the incidence of new vertebral and non-vertebral (including hip) fractures.
-
Secondary Endpoints: Changes in bone mineral density at the lumbar spine and hip are measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA). Bone turnover markers in blood and urine may also be assessed.
Discussion and Future Directions
The available evidence indicates that both bisphosphonates and this compound have mechanisms that lead to the preservation or improvement of bone mass. Bisphosphonates are a well-established and effective treatment for osteoporosis in humans, with a large body of clinical evidence supporting their ability to increase BMD and reduce fracture risk.
This compound, as an investigational compound, has demonstrated a positive effect on bone microarchitecture in a preclinical model of inflammatory arthritis. The 27.4% improvement in femur BMD observed in female mice is a significant finding. However, it is important to note that this was in a disease model characterized by inflammation-induced bone loss, which may differ from postmenopausal osteoporosis.
Direct comparisons between the preclinical efficacy of this compound and the clinical efficacy of bisphosphonates are not feasible due to the differences in species, disease models, and study designs. Future clinical trials of this compound in humans will be necessary to determine its efficacy and safety profile for treating conditions of low bone density and to allow for a direct comparison with established therapies like bisphosphonates. Researchers will be particularly interested in whether this compound's distinct mechanism of action offers advantages in specific patient populations, such as those with inflammatory bone loss.
References
Evaluating the Long-Term Safety of ELP-004 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical long-term safety profile of ELP-004, a novel osteoclast inhibitor, with established alternative treatments for bone erosion conditions such as rheumatoid arthritis. The information presented is based on publicly available preclinical data and is intended to assist researchers and drug development professionals in evaluating the potential of this compound.
Executive Summary
This compound is a novel small molecule designed to inhibit osteoclast differentiation and function, offering a potential new therapeutic approach for diseases characterized by excessive bone resorption.[1] Preclinical studies have demonstrated that this compound has a favorable safety profile, being non-mutagenic, non-clastogenic, and non-cardiotoxic, with minimal off-target effects.[2][3] This guide compares the preclinical safety data of this compound with conventional disease-modifying antirheumatic drugs (DMARDs) like methotrexate, biologic agents such as the TNF inhibitor adalimumab, and targeted synthetic DMARDs like the JAK inhibitor tofacitinib.
Comparative Preclinical Safety Data
The following tables summarize the key preclinical safety findings for this compound and its comparators. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Genotoxicity and Mutagenicity
| Test Article | Ames Test (Bacterial Reverse Mutation Assay) | Chromosomal Aberration Assay (in vitro) | Conclusion |
| This compound | Negative in five tester strains with and without metabolic activation.[3] | No increase in chromosomal aberrations in Chinese Hamster Ovary (CHO) cells with or without metabolic activation.[3] | Non-mutagenic and non-clastogenic. |
| Methotrexate | Generally considered non-mutagenic in bacterial assays. | Can induce chromosomal aberrations in mammalian cells at high concentrations. | Weakly clastogenic at high doses. |
| Adalimumab | Not applicable (Biologic). Standard genotoxicity assays are not typically performed for monoclonal antibodies. | Not applicable (Biologic). | No genotoxic potential expected based on mechanism of action. |
| Tofacitinib | Negative in a battery of genotoxicity studies. | Positive for chromosomal aberrations in an in vitro study with human peripheral blood lymphocytes in the presence of metabolic activation. | Some evidence of clastogenic potential in vitro. |
Table 2: General and Organ-Specific Toxicity (NOAELs from preclinical studies)
| Test Article | Species | Duration | NOAEL (No Observed Adverse Effect Level) | Key Toxicities Observed at Higher Doses |
| This compound | Mouse | Long-term (data not specified) | Data not publicly available | Minimal off-target effects observed. |
| Methotrexate | Rat (oral) | Subacute | 0.062 mg/kg/day | Hepatotoxicity, nephrotoxicity, and toxicity to lungs and testes at higher doses. |
| Adalimumab | Cynomolgus Monkey (s.c.) | Repeated Dose | Well-tolerated at doses substantially exceeding clinical practice. | No treatment-related adverse changes reported in preclinical studies. |
| Tofacitinib | Rat | 2-year | Not specified | No drug-related neoplasms. |
| Monkey | 39-week | Not specified | Lymphoma observed in high-dose animals (confounded by viral infection). Immune suppression was the predominant finding. |
Table 3: Cardiovascular Safety
| Test Article | hERG Assay (IKr channel inhibition) | In Vivo Cardiovascular Effects | Conclusion |
| This compound | Non-cardiotoxic, details of hERG assay results not specified. | No adverse cardiovascular effects reported in preclinical studies. | Low risk of cardiac proarrhythmic events. |
| Methotrexate | Not typically associated with direct hERG channel inhibition. | Histopathological changes in cardiac muscle tissue observed in prenatal rat studies at 0.03 mg/kg. | Low direct proarrhythmic risk, but potential for cardiotoxicity with long-term use. |
| Adalimumab | Not applicable (Biologic). | No adverse cardiovascular findings in preclinical studies. | Low risk of direct cardiovascular toxicity. |
| Tofacitinib | No significant hERG inhibition at therapeutic concentrations. | No significant cardiovascular findings in preclinical safety pharmacology studies. | Low risk of direct proarrhythmic events. |
Experimental Protocols
Detailed methodologies for the key safety experiments are crucial for the interpretation and comparison of results.
Bacterial Reverse Mutation Assay (Ames Test)
This assay was performed to evaluate the mutagenic potential of this compound.
-
Guideline: Based on OECD Guideline 471.
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2uvrA).
-
Methodology: The plate incorporation method was used. The test article, bacterial culture, and with or without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver) were combined in molten top agar and poured onto minimal glucose agar plates.
-
Exposure: Plates were incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
-
Controls: Vehicle control (solvent used to dissolve the test article) and known mutagens as positive controls were included.
In Vitro Mammalian Chromosomal Aberration Test
This assay was conducted to assess the potential of this compound to induce structural chromosomal damage.
-
Guideline: Based on OECD Guideline 473.
-
Test System: Chinese Hamster Ovary (CHO) cells.
-
Methodology: CHO cells were exposed to various concentrations of the test article for a short duration (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a continuous period (e.g., 18-24 hours) without S9.
-
Procedure: Following treatment, cells were treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes were prepared for microscopic analysis.
-
Endpoint: The percentage of cells with structural chromosomal aberrations (e.g., breaks, gaps, exchanges) was determined. A substance is considered clastogenic if it produces a concentration-dependent and statistically significant increase in the percentage of cells with chromosomal aberrations.
-
Controls: Vehicle control and known clastogens as positive controls were included.
hERG Safety Assay
This assay is a critical component of cardiovascular safety assessment, evaluating the potential for a drug to cause QT interval prolongation.
-
Guideline: Aligned with ICH S7A and S7B guidelines.
-
Test System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Methodology: Automated patch-clamp electrophysiology (e.g., QPatch system) was used to measure the effect of the test article on the hERG potassium current (IKr).
-
Procedure: Cells were exposed to a range of concentrations of the test article, and the hERG current was recorded before and after drug application.
-
Endpoint: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated. A lower IC50 value indicates a higher potential for cardiotoxicity.
-
Controls: Vehicle control and a known hERG channel blocker (e.g., E-4031) as a positive control were included.
Mechanism of Action and Signaling Pathway
This compound has been identified as a preferential inhibitor of Transient Receptor Potential Canonical (TRPC) channels. These channels are non-selective cation channels that play a crucial role in calcium signaling in various cell types, including osteoclasts.
The diagram below illustrates the proposed signaling pathway through which this compound inhibits osteoclast differentiation and function.
Caption: Proposed mechanism of this compound action in osteoclasts.
Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for the preclinical safety evaluation of a new chemical entity like this compound.
Caption: General workflow for preclinical safety evaluation.
Discussion and Conclusion
The preclinical data available for this compound suggests a promising long-term safety profile, particularly when compared to some established therapies for inflammatory bone loss. Its lack of mutagenic and clastogenic activity, coupled with a clean cardiovascular profile in early assessments, positions it as a candidate with potentially fewer liabilities than some existing treatments.
Methotrexate, a cornerstone of rheumatoid arthritis therapy, is associated with potential hepatotoxicity and myelosuppression, and has shown some clastogenic potential at high doses in preclinical models. While biologic TNF inhibitors like adalimumab have a favorable preclinical safety profile in terms of direct organ toxicity, they are associated with immunosuppression, which is a known class effect. Targeted synthetic DMARDs such as tofacitinib have shown some concerns regarding in vitro chromosomal aberrations and immunosuppression-related effects in long-term animal studies.
This compound's targeted mechanism of action, inhibiting TRPC channels involved in pathological osteoclastogenesis, may offer a more focused therapeutic intervention with a wider safety margin. However, it is important to note that comprehensive long-term in vivo toxicology data for this compound, including carcinogenicity studies, are not yet publicly available. Further studies will be necessary to fully delineate its long-term safety profile and to confirm its favorable standing in comparison to current standards of care.
References
ELP-004: A Comparative Analysis of its Impact on Inflammatory and Physiological Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the small-molecule inhibitor ELP-004 on physiological and inflammatory osteoclastogenesis. The data presented herein is derived from preclinical studies and aims to offer an objective overview for researchers in the fields of bone biology, immunology, and pharmacology.
Introduction to Osteoclastogenesis and this compound
Osteoclasts, the primary bone-resorbing cells, are crucial for skeletal homeostasis. Their formation, a process termed osteoclastogenesis, can be broadly categorized into two types:
-
Physiological Osteoclastogenesis: A tightly regulated process essential for bone remodeling and calcium homeostasis, primarily driven by the cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand).
-
Inflammatory Osteoclastogenesis: A pathological process characteristic of diseases like rheumatoid arthritis, where pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Leukotriene B4 (LTB4) drive excessive osteoclast formation and subsequent bone erosion[1][2].
This compound is a novel small-molecule that has been identified as a preferential inhibitor of Transient Receptor Potential Canonical (TRPC) channels[1]. It is a derivative of 3,4-dichloropropionanilide (DCPA) with reduced toxicity and is currently in preclinical development as a therapeutic for inflammatory arthritis[1][3]. This guide will explore the differential effects of this compound on these two distinct pathways of osteoclast differentiation.
Comparative Efficacy of this compound
Experimental data demonstrates that this compound exhibits a selective inhibitory effect on inflammatory osteoclastogenesis, while having a minimal impact on the physiological process. This selectivity suggests a potential therapeutic window for treating inflammatory bone loss without disrupting normal bone maintenance.
Quantitative Data Summary
The following tables summarize the key findings from in vitro studies comparing the effect of this compound on murine bone marrow- and spleen-derived myeloid cells (BMSMCs) under physiological and inflammatory stimuli.
Table 1: Effect of this compound on Osteoclast Maturation (TRAP-Positive Cells)
| Condition | Treatment | Outcome |
| Physiological | RANKL (100 ng/ml) | No significant effect on the number or intensity of TRAP-positive cells. |
| RANKL (100 ng/ml) + this compound (100 nM) | No significant effect on the number or intensity of TRAP-positive cells. | |
| Inflammatory | TNFα (2 ng/ml) + RANKL (1 ng/ml) | Potent induction of TRAP-positive osteoclasts. |
| TNFα (2 ng/ml) + RANKL (1 ng/ml) + this compound (100 nM) | Significant inhibition of TRAP-positive osteoclast formation. |
Table 2: Effect of this compound on Basal Calcium Levels and NFATc1 Translocation
| Condition | Treatment | Basal Ca²+ Levels | NFATc1 Nuclear Translocation |
| Physiological | RANKL (100 ng/ml) | No significant change. | Induced. |
| RANKL (100 ng/ml) + this compound (100 nM) | No significant change (P > 0.05). | Not significantly affected. | |
| Inflammatory | TNFα (2 ng/ml) + RANKL (1 ng/ml) | Significantly increased. | Potently induced. |
| TNFα (2 ng/ml) + RANKL (1 ng/ml) + this compound (100 nM) | Significantly inhibited (P < 0.0001). | Significantly inhibited. |
Signaling Pathways and Mechanism of Action
The differential impact of this compound stems from the distinct calcium signaling pathways utilized in physiological versus inflammatory osteoclastogenesis.
-
Physiological Osteoclastogenesis: Primarily relies on the Orai1 calcium channel for RANKL-induced calcium signaling, leading to the activation and nuclear translocation of NFATc1, a master regulator of osteoclast differentiation. This compound does not significantly affect this pathway.
-
Inflammatory Osteoclastogenesis: Pro-inflammatory cytokines like TNF-α engage TRPC channels, leading to an increase in basal calcium levels, which in turn promotes NFATc1 nuclear translocation. This compound selectively inhibits these TRPC channels, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following methodologies were employed in the studies cited to assess the impact of this compound.
Osteoclast Differentiation Assay
-
Cell Source: Bone marrow cells were harvested from mice (e.g., DBA/1).
-
Culture Conditions: Cells were cultured in media supplemented with macrophage colony-stimulating factor (mCSF) to generate bone marrow- and spleen-derived myeloid cells (BMSMCs).
-
Differentiation:
-
Physiological: BMSMCs were treated with mCSF (50 ng/ml) and RANKL (100 ng/ml).
-
Inflammatory: BMSMCs were treated with mCSF (50 ng/ml), a low dose of RANKL (1 ng/ml), and TNFα (2 ng/ml).
-
-
Treatment: this compound (100 nM) or vehicle was added to the respective culture conditions.
-
Analysis: Cells were cultured for up to 21 days, with time points for analysis at days 1, 7, 14, and 21.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
-
At specified time points, cells were fixed and stained for TRAP activity, a hallmark of osteoclasts.
-
The number and intensity of TRAP-positive multinucleated cells were quantified to assess osteoclast maturation.
Calcium Imaging
-
Cells were loaded with the calcium-sensitive dye Fura2-AM (2 µM).
-
Basal intracellular calcium concentrations were measured at various time points during differentiation.
NFATc1 Nuclear Translocation Assay
-
Immunocytochemistry was performed to detect the subcellular localization of NFATc1.
-
The nucleus was counterstained with 7-aminoactinomycin D (7-AAD).
-
The percentage of cells showing nuclear NFATc1 was determined to assess its activation.
Conclusion
The available preclinical data strongly indicates that this compound is a selective inhibitor of inflammatory osteoclastogenesis. By targeting TRPC channels, which are critical for the signaling of pro-inflammatory cytokines like TNF-α, this compound effectively curtails pathological bone resorption. Crucially, its minimal impact on RANKL-induced physiological osteoclastogenesis suggests a favorable safety profile, potentially avoiding the complications associated with broad-spectrum anti-resorptive therapies. These findings position this compound as a promising therapeutic candidate for the treatment of inflammatory bone diseases such as rheumatoid arthritis. Further in vivo efficacy and safety studies are warranted to translate these preclinical findings to a clinical setting.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling ELP-004
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance for the handling, storage, and disposal of ELP-004, a TRPC channel inhibitor currently in preclinical development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information from the supplier MedChemExpress, preclinical safety data, and general best practices for handling research-grade chemical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, adherence to standard laboratory safety protocols is crucial. Preclinical studies have indicated that this compound has an "exceptional safety profile" and has been found to be non-mutagenic and non-cardiotoxic. However, as with any chemical of unknown comprehensive toxicity, caution is advised.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body | Impervious clothing, such as a lab coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust/aerosol formation is likely. |
Engineering Controls:
-
Ventilation: Ensure adequate ventilation in the work area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Safety Stations: An accessible safety shower and eye wash station should be readily available.
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Avoid Contact: Minimize inhalation and contact with eyes and skin.
-
Aerosol Prevention: Avoid the formation of dust and aerosols.
-
Ventilation: Use only in areas with appropriate exhaust ventilation.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For shipping at room temperature, the duration should be less than 2 weeks.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect waste in sturdy, leak-proof, and clearly labeled containers.
-
Segregation: Do not mix with incompatible wastes. Store in secondary containment.
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Professional Disposal: Dispose of all chemical waste through an approved hazardous waste disposal service. Do not dispose of via sewer, trash, or evaporation.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
